3-Fluoro-5-iodo-4-methoxybenzoic acid
Description
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Properties
IUPAC Name |
3-fluoro-5-iodo-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZAFJIHQXHXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: 3-Fluoro-5-iodo-4-methoxybenzoic Acid
CAS No: 1542632-91-6 Formula: C₈H₆FIO₃ Molecular Weight: 296.03 g/mol [1]
Executive Summary
3-Fluoro-5-iodo-4-methoxybenzoic acid is a highly specialized halogenated aromatic building block used primarily in the synthesis of small molecule kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its structural uniqueness lies in the dense functionalization of the benzene ring, providing three distinct vectors for chemical diversification:
-
C-I (Position 5): A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
-
-COOH (Position 1): A classic anchor for amide coupling or esterification.
-
-F (Position 3): A bioisostere that modulates metabolic stability and lipophilicity (LogP).
This guide details the synthesis, reactivity profile, and handling protocols for this compound, designed for medicinal chemists requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.
Structural Analysis & Electronic Properties
The chemical behavior of this compound is dictated by the interplay of its substituents.
| Substituent | Position | Electronic Effect | Steric Impact | Synthetic Utility |
| Carboxylic Acid (-COOH) | C1 | Electron Withdrawing (EWG) | Moderate | Amide coupling, heterocycle formation. |
| Fluorine (-F) | C3 | EWG (Inductive), EDG (Resonance) | Low (Van der Waals radius ~1.47 Å) | Metabolic blocking, pKa modulation. |
| Methoxy (-OMe) | C4 | Strong Electron Donating (EDG) | Moderate | Activates ring for iodination; H-bond acceptor. |
| Iodine (-I) | C5 | Weak EWG (Inductive) | High | Primary site for C-C bond formation. |
Regiochemistry Logic: The synthesis of this compound relies on the directing effects of the precursor, 3-fluoro-4-methoxybenzoic acid .
-
The -OMe group at C4 is a strong ortho/para director.
-
The -COOH group at C1 is a meta director.
-
Both effects synergistically activate the C5 position for electrophilic aromatic substitution (iodination), making the synthesis highly regioselective.
Synthesis Pathways[2][3]
The most robust industrial route involves the direct iodination of 3-fluoro-4-methoxybenzoic acid. Alternative routes starting from phenols are possible but less atom-economical.
Route A: Electrophilic Iodination (Preferred)
This method utilizes N-Iodosuccinimide (NIS) or Iodine/Periodic Acid to install the iodine atom at the C5 position.
Reaction Scheme:
-
Starting Material: 3-Fluoro-4-methoxybenzoic acid (CAS 403-20-3).
-
Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) or Acetonitrile/H₂SO₄.
-
Mechanism: The methoxy group activates the ring. The acidic medium generates the electrophilic iodonium species (
), which attacks C5 (ortho to OMe, meta to COOH).
Route B: Methylation of Hydroxy-Iodo Precursor
-
Starting Material: 3-Fluoro-4-hydroxy-5-iodobenzoic acid.
-
Reagents: Methyl iodide (MeI) or Dimethyl sulfate (DMS), K₂CO₃, DMF.
-
Drawback: Potential for esterification of the carboxylic acid, requiring a subsequent hydrolysis step (saponification).
Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.
Detailed Experimental Protocol
Objective: Synthesis of this compound on a 10g scale.
Reagents:
-
3-Fluoro-4-methoxybenzoic acid (10.0 g, 58.8 mmol)
-
N-Iodosuccinimide (NIS) (14.5 g, 64.7 mmol, 1.1 equiv)
-
Trifluoroacetic acid (TFA) (50 mL) or Acetonitrile (100 mL) with 10% H₂SO₄.
-
Sodium thiosulfate (sat. aq. solution)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-methoxybenzoic acid (10.0 g) in TFA (50 mL). Note: TFA serves as both solvent and catalyst.
-
Addition: Cool the solution to 0°C. Add NIS (14.5 g) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via LC-MS or TLC (Mobile phase: 50% EtOAc/Hexanes). Look for the disappearance of the starting material peak (M-H = 169) and appearance of the product (M-H = 295).
-
Quenching: Pour the reaction mixture slowly into 200 mL of ice-water.
-
Workup:
-
If a solid precipitates: Filter the solid and wash with water.
-
If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with saturated sodium thiosulfate (to remove excess iodine/succinimide byproduct) and brine.
-
-
Purification: Dry organic layer over anhydrous
, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes). -
Yield: Expected yield is 85–92% (approx. 15–16 g).
Validation Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.1 (br s, 1H, COOH), 8.15 (dd, J=2.0, 1.5 Hz, 1H, H-6), 7.85 (dd, J=11.5, 2.0 Hz, 1H, H-2), 3.92 (s, 3H, OMe).
-
MS (ESI-): m/z 294.9 [M-H]⁻.
Reactivity & Applications in Drug Discovery
This compound is a "linchpin" intermediate. The Iodine atom allows it to serve as the electrophile in cross-coupling reactions, enabling the attachment of complex heterocycles common in kinase inhibitors.
Key Transformations
-
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install biaryl systems.
-
Conditions:
, , Dioxane/Water, 90°C.
-
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Conditions:
, CuI, , DMF.
-
-
Amide Coupling: Activation of the carboxylic acid to couple with amines (e.g., piperazines, anilines).
-
Conditions: HATU, DIPEA, DMF.
-
Figure 2: Divergent synthesis map showing the versatility of the C-I and COOH handles.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (C-I bond can degrade under UV).
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
-
ChemicalBook. (2024). This compound (CAS 1542632-91-6) Properties and Suppliers. Retrieved from
-
AK Scientific. (2024). Safety Data Sheet: this compound. Retrieved from
-
Sigma-Aldrich. (2024). Product Detail: this compound.[2][3][4] Retrieved from [4]
-
PubChem. (2024). Compound Summary: 3-Fluoro-4-methoxybenzoic acid (Precursor Analysis). Retrieved from
Sources
Engineering the Halogenated Scaffold: A Technical Guide to Fluorinated Iodinated Anisic Acid Derivatives
Executive Summary
In modern drug discovery, the functionalization of privileged scaffolds is a critical strategy for optimizing pharmacokinetics and target engagement. Anisic acid (methoxybenzoic acid) derivatives serve as highly versatile foundational building blocks. By strategically engineering dual halogenation—specifically combining fluorine and iodine onto the aromatic ring—scientists can unlock a unique physicochemical profile. This whitepaper provides an in-depth technical analysis of fluorinated iodinated anisic acid derivatives, detailing their structural dynamics, self-validating synthetic workflows, and downstream applications in advanced active pharmaceutical ingredients (APIs) and molecular imaging.
The Rationale for Dual Halogenation
The strategic incorporation of both fluorine and methoxy substituents on aromatic rings is a well-documented practice in medicinal chemistry designed to influence a molecule's electronic properties, metabolic stability, and binding affinity [1]. When iodine is introduced into this fluorinated system, the scaffold gains dual-purpose functionality:
-
The Fluorine Advantage: Fluorine's high electronegativity and small Van der Waals radius (1.47 Å) allow it to mimic hydrogen while drastically altering the electronic landscape of the molecule. It enhances metabolic stability by blocking cytochrome P450-mediated oxidation sites and modulates the pKa of the carboxylic acid, thereby improving membrane permeability.
-
The Iodine Handle: Iodine introduces a heavy atom effect and acts as a highly reactive electrophilic handle. The relatively weak carbon-iodine (C–I) bond is easily cleaved during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the construction of complex bi-aryl systems. Furthermore, the C–I bond is the primary site for isotopic exchange in the development of radiotracers.
Physicochemical Profiling & Structural Dynamics
Understanding the quantitative structure-activity relationship (QSAR) parameters of these derivatives is essential for rational drug design. While mono-fluorinated anisic acids possess moderate lipophilicity, the introduction of iodine significantly increases the partition coefficient (XLogP3), facilitating blood-brain barrier penetration—a critical factor since these building blocks are often used in the preparation of APIs targeting neurodegenerative conditions like Alzheimer's disease [2].
Table 1: Comparative Physicochemical Properties of Halogenated Anisic Acids
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | XLogP3 | Key Structural Feature |
| 3-Fluoro-4-methoxybenzoic acid | 403-20-3 | 170.14 | 1.9 | Precursor scaffold; nucleophilic substitution handle [3] |
| 4-Fluoro-5-iodo-2-methoxybenzoic acid | 1171824-18-2 | 296.04 | ~2.8 | Ortho-methoxy variant; optimized for steric shielding[4] |
| 2-Fluoro-5-iodo-4-methoxybenzoic acid | 1000162-78-6 | 296.03 | ~2.8 | Dual halogenation; maximal electronic modulation |
| 3,5-Diiodo-2-methoxybenzoic acid | 5332-25-2 | 403.94 | 4.3 | Di-iodinated reference; extreme lipophilicity |
*Estimated values based on standard halogen lipophilicity contributions.
Synthetic Methodologies: Precision Halogenation
Synthesizing a fluoro-iodo-anisic acid requires precise control over electrophilic aromatic substitution to prevent over-halogenation or unwanted decarboxylation. The following workflow and protocol outline a highly optimized, self-validating system for regioselective iodination.
Caption: Logical flow diagram for the electrophilic iodination workflow.
Protocol: Regioselective Electrophilic Iodination of 3-Fluoro-4-methoxybenzoic Acid
Objective: To synthesize 3-fluoro-5-iodo-4-methoxybenzoic acid with >98% purity.
-
Substrate Activation: Dissolve 1.0 eq of 3-fluoro-4-methoxybenzoic acid in anhydrous trifluoroacetic acid (TFA, 0.5 M) at 0 °C under an inert argon atmosphere.
-
Causality: TFA serves a dual purpose: it fully solubilizes the benzoic acid derivative and acts as a strong Brønsted acid to protonate N-iodosuccinimide (NIS), generating a highly reactive super-electrophilic iodine species (I+). The low temperature prevents unwanted side reactions.
-
-
Electrophilic Addition: Add 1.1 eq of NIS in three equal portions over 15 minutes.
-
Causality: Portion-wise addition controls the exothermic nature of the electrophilic aromatic substitution, preventing localized heating that could lead to di-iodination.
-
-
Reaction Maturation & Self-Validation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. This protocol is self-validating: the reaction is only deemed complete when the starting material peak (m/z 169, [M-H]-) is entirely replaced by the product peak (m/z 295, [M-H]-). If conversion is <95%, add 0.05 eq of NIS and stir for an additional hour.
-
-
Quenching & Precipitation: Slowly pour the reaction mixture into a vigorously stirred ice-cold 10% sodium thiosulfate (Na₂S₂O₃) aqueous solution.
-
Causality: Sodium thiosulfate instantly reduces any unreacted electrophilic iodine to inert iodide (I-), halting the reaction. The sudden shift in pH and solvent polarity causes the highly hydrophobic fluoro-iodo product to precipitate out of solution.
-
-
Isolation & Purification: Filter the precipitate under vacuum, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from an ethanol/water mixture.
-
Causality: Recrystallization leverages the differential solubility of the product versus trace impurities, ensuring the final API intermediate meets the strict >98% purity threshold required for downstream cross-coupling.
-
Applications in Drug Development & Molecular Imaging
The true value of fluoro-iodo-anisic acids lies in their dual-pathway utility. The iodine atom serves as a temporary placeholder that can be manipulated depending on the end goal of the research program.
Caption: Dual-pathway utilization of fluoro-iodo-anisic acids in drug development.
-
Advanced API Synthesis: Through Suzuki-Miyaura coupling, the iodinated position can be reacted with boronic acids to create complex bi-aryl structures. The retained fluorine atom continues to provide metabolic shielding in the final therapeutic agent.
-
Molecular Imaging: The stable carbon-iodine bond allows for direct isotopic exchange. By swapping the stable ¹²⁷I isotope with ¹²³I (SPECT imaging) or ¹²⁴I (PET imaging), researchers can create highly specific radioligands to map receptor occupancy in vivo.
Safety, Handling, and Regulatory Considerations
Halogenated anisic acids require strict adherence to laboratory safety protocols. According to established Globally Harmonized System (GHS) classifications for related fluorinated methoxybenzoic acids, these compounds are known irritants [3].
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Directives: Synthesis and purification must be conducted within a certified chemical fume hood. Nitrile gloves, safety goggles, and a particulate respirator (if handling dry powders) are mandatory. Waste streams containing trifluoroacetic acid and iodine byproducts must be segregated and disposed of via licensed hazardous waste management protocols.
References
-
PubChem. "4-Fluoro-3-methoxybenzoic acid | CID 598436". National Center for Biotechnology Information. URL: [Link]
Technical Whitepaper: Solvation Dynamics and Protocols for 3-Fluoro-5-iodo-4-methoxybenzoic Acid in DMSO
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter complex halogenated building blocks that require precise solvation strategies. 3-Fluoro-5-iodo-4-methoxybenzoic acid (CAS: 1542632-91-6) [1] is a highly functionalized aromatic compound utilized in cross-coupling reactions and pharmacophore development. Achieving a stable, homogeneous solution in Dimethyl Sulfoxide (DMSO) is critical for downstream high-throughput screening (HTS) and in vitro assays. This guide details the thermodynamic causality of its solubility, provides quantitative data, and establishes a self-validating protocol for stock preparation.
Thermodynamic Causality of Solvation
To dissolve a halogenated benzoic acid, one must overcome the robust intermolecular forces of its crystal lattice. In the solid state, benzoic acids form stable dimers via dual hydrogen bonds between their carboxylic acid moieties.
-
The Role of DMSO: DMSO is a polar aprotic solvent with a high dielectric constant (ε ≈ 47). The highly polarized sulfur-oxygen double bond (S=O) acts as a potent hydrogen-bond acceptor. When introduced to this compound, the S=O oxygen outcompetes the solute-solute dimer interactions, binding directly to the carboxylic proton.
-
Substituent Effects: The presence of fluorine (highly electronegative) and iodine (highly polarizable) on the aromatic ring increases the molecule's lipophilicity (LogP). However, iodine's large electron cloud allows for significant dipole-induced dipole interactions with DMSO. Furthermore, the methoxy group (-OCH3) provides additional sites for dipole interactions.
-
Hygroscopic Risk: The causality behind using strictly anhydrous DMSO lies in water's ability to competitively hydrogen-bond with DMSO. Even minor water ingress (<0.1%) dramatically reduces the solvent's capacity to solvate the lipophilic halogenated ring, leading to micro-precipitation [2].
Fig 1: Thermodynamic pathway of benzoic acid dimer disruption by DMSO.
Quantitative Solubility Profile
Empirical data for generic benzoic acids demonstrate robust solubility in DMSO, typically exceeding 50 mg/mL (approx. 60 mg/mL or 491 mM) [2]. For this specific halogenated derivative (MW: 296.03 g/mol ), solubility remains exceptionally high due to the favorable dipole interactions. For biological assays, stock solutions are conventionally standardized at 10 mM or 50 mM to ensure stability and minimize solvent toxicity upon dilution.
| Parameter | Value / Specification | Causality / Implication |
| Molecular Weight | 296.03 g/mol | Determines gravimetric calculations for molarity. |
| Max Estimated Solubility (DMSO) | ~50 - 60 mg/mL | High capacity due to strong H-bond acceptance by DMSO. |
| Recommended Stock Conc. | 10 mM (2.96 mg/mL) | Prevents precipitation upon freeze-thaw cycles. |
| Max Tolerated Water in DMSO | < 0.1% (Anhydrous) | Water outcompetes solute for DMSO H-bonding sites. |
| Storage Temperature | -20°C (Aliquoted) | Minimizes thermal degradation and solvent evaporation. |
Self-Validating Experimental Protocol
A robust protocol must be self-validating—meaning each step contains an inherent quality control check to prevent downstream failure.
Materials Required:
-
This compound (Purity ≥ 98%)
-
Anhydrous DMSO (Water ≤ 0.005%, sealed under Argon)
-
Amber glass vials (to prevent photolytic degradation of the C-I bond)
-
0.22 µm PTFE syringe filters
Step-by-Step Methodology:
-
Gravimetric Analysis: Accurately weigh 14.80 mg of this compound into a sterile, argon-purged amber vial. Validation: Use an analytical balance calibrated daily; static electricity must be neutralized to prevent powder loss.
-
Solvent Addition: Add exactly 5.0 mL of anhydrous DMSO to achieve a 10 mM stock solution. Validation: Use a positive displacement pipette to account for DMSO's high viscosity.
-
Agitation & Thermodynamics: Vortex the mixture for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes. Causality: Sonication provides the activation energy required to disrupt the crystal lattice without inducing thermal degradation.
-
Visual Quality Control: Inspect the solution against a light and dark background. Validation: The solution must be optically clear. Any turbidity indicates moisture contamination in the DMSO or impurities in the solid [3].
-
Sterile Filtration: Pass the clear solution through a 0.22 µm PTFE filter into pre-chilled amber aliquots. Causality: PTFE is highly solvent-resistant; this step removes dust and undissolved micro-crystals that could act as nucleation sites for precipitation during storage.
-
Storage: Blanket the aliquots with Argon gas, seal tightly, and store at -20°C.
Fig 2: Self-validating DMSO stock preparation workflow for halogenated benzoic acids.
Troubleshooting & Downstream Applications
-
Precipitation upon Dilution: When diluting the DMSO stock into aqueous assay buffers, the sudden drop in solvent polarity can cause the highly lipophilic compound to crash out. Solution: Maintain the final DMSO concentration at 1-2% in the assay buffer, or pre-dilute the stock in an intermediate solvent mixture (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to create a stable micellar suspension [4].
-
Photolytic Sensitivity: The carbon-iodine (C-I) bond is susceptible to homolytic cleavage upon prolonged exposure to UV light. Always use amber vials and minimize exposure to direct ambient light during preparation.
References
Sources
Advanced Technical Guide to 3-Fluoro-5-iodo-4-methoxybenzoic Acid: Safety, Handling, and Synthetic Applications
Executive Summary
As a Senior Application Scientist in early-phase drug discovery, selecting the right building blocks is critical for developing robust Structure-Activity Relationships (SAR). 3-Fluoro-5-iodo-4-methoxybenzoic acid (CAS: 1542632-91-6) is a highly functionalized, poly-substituted aromatic scaffold[1]. The unique tri-substitution pattern—comprising an electron-withdrawing fluorine, a polarizable and reactive iodine, and an electron-donating methoxy group—provides an exceptional platform for orthogonal synthetic modifications. This whitepaper details the physicochemical properties, critical safety data (MSDS), and field-proven protocols for utilizing this compound in advanced chemical synthesis.
Physicochemical Profiling & Safety Data
Understanding the fundamental properties and hazard profile of a building block is the first step in designing a self-validating experimental workflow. The compound presents as a solid and requires standard laboratory precautions for halogenated organic acids[2].
Table 1: Physicochemical and Safety Profile
| Parameter | Specification / Data |
| Chemical Name | This compound |
| CAS Number | 1542632-91-6[1] |
| Molecular Formula | C8H6FIO3[2] |
| Molecular Weight | 296.03 g/mol [1] |
| Typical Purity | ≥95%[2] |
| GHS Signal Word | Warning[3] |
| Hazard Statements | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3) |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338[4] |
| Storage Conditions | 2-8°C, protect from light and moisture[4] |
Hazard Mitigation & Handling Protocols
The GHS classification indicates that this compound is a respiratory, skin, and eye irritant[5].
-
Causality in Handling: The presence of the halogenated aromatic ring increases lipophilicity, potentially facilitating dermal absorption. Therefore, handling must occur under a certified chemical fume hood to mitigate inhalation risks associated with airborne particulates (H335).
-
PPE Requirements: Nitrile gloves (minimum 0.11 mm thickness), safety goggles (compliant with EN 166 or ANSI Z87.1), and a standard laboratory coat are mandatory[4].
-
Spill Mitigation: In the event of a spill, sweep up mechanically without creating dust. Causality: Aerosolized fine powders drastically increase the surface area for respiratory exposure. Dispose of the material in a closed, labeled container in accordance with local environmental regulations[5].
Synthetic Utility & Workflow Visualization
The strategic value of this compound lies in its orthogonal reactivity. The iodine atom at the 5-position is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)), making it an ideal candidate for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings. Concurrently, the carboxylic acid at the 1-position serves as a stable handle for subsequent amide bond formation, a ubiquitous linkage in active pharmaceutical ingredients (APIs).
Synthetic workflow for this compound in API development.
Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Each step includes the underlying mechanistic causality to empower researchers to troubleshoot and optimize.
Objective: Chemoselective arylation at the C-I bond while preserving the carboxylic acid moiety.
Step-by-Step Methodology:
-
Vessel Preparation: Equip a 20 mL microwave vial with a magnetic stir bar. Purge the vial with dry nitrogen for 5 minutes.
-
Causality: Palladium catalysts are highly susceptible to oxidation (Pd(0) to inactive Pd(II) species) in the presence of atmospheric oxygen. An inert atmosphere ensures catalyst longevity and prevents homocoupling side-reactions.
-
-
Reagent Loading: Add this compound (1.0 eq, 0.5 mmol)[6], the desired arylboronic acid (1.2 eq, 0.6 mmol), and Pd(dppf)Cl2 (0.05 eq, 0.025 mmol).
-
Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step of the catalytic cycle, driving the reaction forward even with sterically hindered substrates.
-
-
Solvent and Base Addition: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5 mL), followed by Potassium Carbonate (K₂CO₃, 2.5 eq, 1.25 mmol).
-
Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex (via hydroxide coordination). This complex is the actual species that undergoes transmetalation with the arylpalladium halide intermediate.
-
-
Reaction Execution & Monitoring: Seal the vial and heat at 80°C for 4 hours. Monitor the reaction via LC-MS.
-
Causality (Self-Validation): LC-MS monitoring provides a dual-validation mechanism. The disappearance of the starting material mass (m/z 295 [M-H]⁻) and the simultaneous appearance of the product mass confirm successful conversion, preventing premature workup.
-
-
Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate (10 mL) and add 1M HCl dropwise until the aqueous layer reaches pH 3.
-
Causality: The basic reaction conditions leave the product as a water-soluble carboxylate salt. Acidification protonates the carboxylic acid, rendering it lipophilic and forcing it into the organic layer for extraction.
-
-
Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC to yield the final intermediate.
Conclusion
This compound is a highly versatile, albeit hazardous, building block that requires precise handling and strategic synthetic planning. By understanding the causality behind its reactivity and safety profile, drug development professionals can leverage this compound to efficiently access complex, novel chemical space.
References
Sources
Vendor availability for 3-Fluoro-5-iodo-4-methoxybenzoic acid
Strategic Sourcing and Synthetic Integration of 3-Fluoro-5-iodo-4-methoxybenzoic Acid in Drug Discovery
As a Senior Application Scientist, I frequently evaluate halogenated aromatic building blocks for their utility in complex active pharmaceutical ingredient (API) synthesis. This compound (CAS: 1542632-91-6) is a highly specialized, tri-functionalized scaffold that offers orthogonal reactivity for drug discovery programs.
This guide provides an authoritative breakdown of the global vendor landscape, the chemical causality dictating its reactivity, and self-validating protocols for its integration into synthetic workflows.
Chemical Causality & Structural Rationale
The strategic value of this compound lies in its precise substitution pattern:
-
C1 Carboxylic Acid: An unhindered handle for standard amidation or esterification.
-
C3 Fluorine: Introduces metabolic stability, modulates the pKa of the benzoic acid, and increases the lipophilicity of the resulting API.
-
C4 Methoxy: An electron-donating group that provides a hydrogen bond acceptor. Crucially, because it is flanked by the C3-fluoro and C5-iodo groups, steric repulsion forces the methoxy group out of the aromatic plane. This reduces its resonance electron-donating effect, rendering the ring slightly more electron-deficient than a standard anisole.
-
C5 Iodine: The primary handle for palladium-catalyzed cross-coupling. The out-of-plane C4-methoxy group reduces electron density at the C5 position, which mechanistically accelerates the oxidative addition of palladium to the C-I bond compared to unhindered electron-rich aryl iodides.
Global Vendor Availability & Supply Chain Dynamics
Sourcing halogenated aromatics requires careful vendor selection, as electrophilic halogenation during manufacturing can yield trace regioisomers (e.g., 2-iodo or 6-iodo derivatives) that complicate downstream purification. The table below summarizes the verified commercial landscape for this compound .
| Vendor | Catalog Number | Claimed Purity | Standard Quantities | Sourcing Notes |
| Apollo Scientific | PC56064 | >95% | 1g, 5g, 25g | Primary manufacturer; specializes in fluorinated and halogenated building blocks. |
| Sigma-Aldrich | APOH11A9CC34 | >95% | 1g, 5g | Distributed via Apollo Scientific partnership; reliable global logistics. |
| AK Scientific | 6881DY | >95% | 1g, 5g | Reliable secondary supplier; strong inventory for North American laboratories. |
| BLD Pharm | BD01174690 | >95% | 1g, 5g | Cost-effective alternative for early-stage screening and library synthesis. |
Analytical Validation Protocol (Self-Validating QC)
Never assume the purity of a commercial halogenated building block. Before committing this intermediate to a multi-step synthesis, it must pass a rigorous, self-validating Quality Control (QC) workflow.
Step-by-Step QC Methodology:
-
Sample Preparation: Dissolve 1 mg of the vendor lot in 1 mL of LC-MS grade Methanol.
-
LC-MS (ESI-) Analysis: Run a 5-minute gradient (5% to 95% MeCN in H2O with 0.1% Formic Acid).
-
Causality: Benzoic acids ionize exceptionally well in negative mode.
-
Validation Checkpoint: You must observe a dominant peak at m/z 294.9 [M-H]⁻ . If a mass of m/z 276.9 is observed, it indicates a des-fluoro impurity. Reject the lot if this exceeds 2% relative abundance.
-
-
1H and 19F NMR (DMSO-d6):
-
Causality: NMR is critical to rule out regioisomers. The protons at C2 and C6 should appear as distinct signals coupling with the C3-fluorine.
-
Validation Checkpoint: Confirm the presence of only one fluorine environment in the 19F spectrum. Multiple fluorine peaks indicate isomeric contamination from the vendor's iodination step.
-
Synthetic Workflows & Methodologies
Once validated, the compound is typically subjected to amidation followed by Suzuki-Miyaura cross-coupling. The following protocols are engineered for high fidelity.
Protocol A: Sterically Tolerant Amidation
Because the meta-halogens inductively withdraw electron density, the carboxylic acid is slightly deactivated toward standard coupling reagents like EDC/HOBt. We utilize HATU to drive the reaction via a highly reactive 7-azabenzotriazole active ester.
-
Activation: To a solution of this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M), add DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
-
Coupling: Add the primary or secondary amine (1.1 eq) dropwise. Stir for 2 hours.
-
Validation Checkpoint: Aliquot 10 µL into 1 mL MeCN. LC-MS must show complete disappearance of m/z 294.9. The presence of the unreacted active ester indicates amine steric hindrance; if observed, heat to 40 °C.
-
Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.
Protocol B: Regioselective Suzuki-Miyaura Coupling
The C5-iodine is sterically hindered by the C4-methoxy group. To prevent protodeiodination (loss of iodine without coupling), a palladium catalyst with a large bite-angle ligand (dppf) is required to accelerate the rate-limiting reductive elimination step.
-
Reaction Setup: In a microwave vial, combine the iodinated benzamide intermediate from Protocol A (1.0 eq), aryl boronic acid (1.2 eq), K2CO3 (2.0 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Solvent System: Add degassed 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).
-
Causality: The biphasic system solubilizes both the organic fragments and the inorganic base, while degassing prevents catalyst oxidation.
-
-
Execution: Seal the vial and heat at 90 °C for 4 hours.
-
Validation Checkpoint: Monitor via HPLC (UV 254 nm). Complete consumption of the starting material validates the step. If the des-iodo byproduct (Ar-H) exceeds 5%, the water content in the solvent must be reduced in subsequent runs.
Process Visualization
Workflow for vendor qualification and synthetic integration of CAS 1542632-91-6.
References
Methodological & Application
Application Note: Direct Suzuki-Miyaura Coupling of 3-Fluoro-5-iodo-4-methoxybenzoic Acid
Topic: Suzuki-Miyaura coupling of 3-Fluoro-5-iodo-4-methoxybenzoic acid Content Type: Application Note & Protocol Role: Senior Application Scientist
Executive Summary
This technical guide outlines a robust, scalable protocol for the Suzuki-Miyaura cross-coupling of This compound . While traditional workflows often suggest esterification prior to coupling to avoid catalyst poisoning or solubility issues, this protocol utilizes a Direct Coupling Strategy . By leveraging specific ligand effects and an optimized biphasic solvent system, researchers can bypass protection/deprotection steps, significantly improving atom economy and cycle time.
Key Advantages of This Protocol:
-
Atom Economy: Eliminates two synthetic steps (esterification and hydrolysis).
-
Purification Logic: Exploits the carboxylic acid functionality for a "self-cleaning" acid-base extraction workup.
-
Substrate Tolerance: Optimized for the specific electronic and steric environment of the 3-fluoro-4-methoxy-5-iodo core.
Substrate Analysis & Mechanistic Strategy
The Substrate: this compound
To design an effective reaction, we must first analyze the electronic and steric environment of the electrophile.
| Feature | Electronic Effect | Steric Effect | Impact on Reaction |
| C1: -COOH | Electron Withdrawing (EWG) | Remote (Meta to I) | Critical: Exists as carboxylate (COO⁻) under basic coupling conditions. This anionic charge increases electron density on the ring, potentially slowing oxidative addition, though the Iodine leaving group compensates for this. |
| C3: -F | Inductive EWG | Ortho to -OMe | Increases the acidity of the ring protons; stabilizes the transition state for oxidative addition via inductive withdrawal. |
| C4: -OMe | Electron Donating (EDG) | Ortho to -I | Major Steric Factor: The methoxy group is ortho to the reactive iodine. This creates steric bulk that can hinder the approach of bulky palladium species. |
| C5: -I | Reactive Handle | Flanked by -H and -OMe | Iodine is an excellent leaving group (weak C-I bond), making oxidative addition facile despite the electron-rich nature of the carboxylate/methoxy combination. |
The Challenge: Free Acid Coupling
Coupling free carboxylic acids presents two primary failure modes:
-
Catalyst Poisoning: Carboxylates can coordinate tightly to Palladium (forming stable Pd-carboxylate species), arresting the catalytic cycle.
-
Solubility Mismatch: The carboxylate salt is water-soluble, while the aryl boronic acid and catalyst are typically lipophilic.
The Solution: The "Anionic Ligand" Interface
We utilize a Dioxane:Water (4:1) solvent system with Potassium Carbonate (K₂CO₃) .
-
Water: Solubilizes the carboxylate salt, preventing precipitation that would trap the substrate.
-
Dioxane: Solubilizes the boronic acid and catalyst, ensuring a homogeneous interface.
-
Ligand Selection (Pd(dppf)Cl₂): The bidentate dppf ligand has a wide bite angle and is tightly bound to Pd, preventing displacement by the carboxylate and resisting de-ligation. It is far more robust than PPh₃ for this specific application.
Experimental Protocol
Materials & Reagents[1]
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM ) (3–5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane (HPLC Grade) and Deionized Water (degassed)
Step-by-Step Procedure
Step 1: Reaction Assembly
-
To a reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Pd(dppf)Cl₂·DCM (0.03 equiv / 3 mol%)
-
-
Critical: Evacuate the vessel and backfill with Nitrogen or Argon (3 cycles). This removes oxygen which promotes homocoupling and catalyst oxidation.
Step 2: Solvent & Base Addition [2]
-
Prepare a degassed mixture of 1,4-Dioxane and Water (4:1 ratio).
-
Add the solvent mixture to the solids under inert flow. (Concentration: 0.1 M – 0.2 M with respect to the benzoic acid).
-
Add K₂CO₃ (3.0 equiv). Note: Gas evolution (CO₂) may occur as the acid is neutralized.
Step 3: Reaction
-
Seal the vessel and heat to 85°C .
-
Monitor reaction progress by LC-MS or HPLC.
-
Sampling: Take a 20 µL aliquot, quench into 100 µL 1N HCl/MeCN.
-
Endpoint: Disappearance of the Iodide starting material (typically 2–6 hours).
-
Step 4: Workup (The "Acid-Base Switch") See Diagram 1 for the logic flow.
-
Cool the mixture to room temperature.
-
First Extraction (Impurity Removal):
-
Dilute with Water (10 mL/mmol) and Ethyl Acetate (10 mL/mmol).
-
Add 1M NaOH until pH > 10.
-
Why? The product is now a water-soluble carboxylate salt. Non-acidic impurities (homocoupled boronic acid, phosphine oxides, unreacted boronic acid) remain in the organic layer.
-
-
Second Extraction (Product Isolation):
-
Acidify the Aqueous Layer carefully with 1M HCl to pH 2–3.
-
Observation: The product usually precipitates as a solid.
-
Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 10 mL/mmol).
-
-
Drying: Combine organic extracts, dry over MgSO₄, filter, and concentrate in vacuo.
Visualization & Workflows
Diagram 1: The Acid-Base "Switch" Purification Logic
This workflow illustrates how the free acid functionality is used to purify the product without chromatography.
Caption: Purification workflow exploiting the solubility switch of the carboxylic acid to remove non-acidic impurities.
Diagram 2: Mechanistic Pathway (Anionic Cycle)
Understanding the active species prevents troubleshooting errors.
Caption: Catalytic cycle highlighting the in-situ generation of the anionic aryl iodide species.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Deactivation (Pd Black) | Switch to XPhos Pd G3 or SPhos Pd G3 . These precatalysts activate faster and the ligands are more electron-rich, stabilizing the Pd(0) species against the free acid. |
| Protodehalogenation (Iodine replaced by H) | Hydride source present or cycle stall | Ensure solvent is degassed thoroughly. Reduce reaction temperature to 70°C. Switch solvent to Toluene/Water to reduce protic environment, though solubility may drop. |
| Starting Material Remains (Solubility) | Poor phase transfer | Increase the water ratio to 1:1 or add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) (5 mol%). |
| Homocoupling of Boronic Acid | Oxygen ingress | Rigorous degassing is required. Add the boronic acid slowly or use a slight excess (1.5 equiv) to compensate. |
References
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Developments." Organic Chemistry Portal. Accessed March 1, 2026. [Link]
-
Goossen, L. J., et al. "Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids." PMC. Accessed March 1, 2026. [Link]
Sources
Application Note: Direct Palladium-Catalyzed Cross-Coupling of Unprotected Iodinated Benzoic Acids
Abstract & Strategic Value
The direct cross-coupling of unprotected iodinated benzoic acids represents a significant efficiency gain in medicinal chemistry and process development. Traditional methods often require a three-step sequence: esterification (protection), coupling, and hydrolysis (deprotection). This "protection-free" strategy utilizes the high reactivity of the C–I bond to overcome the solubility and catalyst-poisoning challenges typically associated with free carboxylic acids.
This guide provides optimized, self-validating protocols for Suzuki-Miyaura (biaryl synthesis) and Sonogashira (alkynylation) couplings, specifically tailored for 2-, 3-, and 4-iodobenzoic acids.
Mechanistic Insight: The Carboxylate Effect
Understanding the behavior of the free acid is critical for reproducibility. In basic catalytic media, the benzoic acid (
Key Mechanistic Features:
-
Solubility Switch: The formation of the benzoate salt renders the substrate water-soluble, allowing the use of aqueous/organic biphasic systems or pure aqueous media.
-
Oxidative Addition: The C–I bond is sufficiently weak (
) to undergo rapid oxidative addition to Pd(0), even in the presence of the electron-rich carboxylate group. -
Coordination Risks: The carboxylate anion can act as a ligand (
or -coordination) to the Palladium center, potentially displacing phosphines or slowing the cycle. This is mitigated by using sterically bulky ligands or higher temperatures.
Diagram 1: Catalytic Cycle & Carboxylate Interface
Caption: The catalytic cycle highlighting the initial deprotonation step. The carboxylate anion is the actual species undergoing oxidative addition.
Critical Parameters & Optimization
The following matrix summarizes the impact of key variables when working with free iodobenzoic acids.
| Parameter | Recommended Condition | Rationale |
| Solvent | Water/Ethanol (1:[1]1) or Water/Dioxane | Solubilizes the benzoate salt; "Green" profile. |
| Base | Strong enough to deprotonate acid ( | |
| Catalyst | ||
| Ligand | Iodides are highly reactive; specialized ligands (e.g., SPhos) are only needed for sterically hindered ortho-substituted acids. | |
| Atmosphere | Inert ( | Oxygen promotes homocoupling (Glaser) in Sonogashira and oxidizes phosphines. |
Protocol 1: Aqueous Suzuki-Miyaura Coupling
Target: Synthesis of Biaryl Carboxylic Acids (e.g., 4-phenylbenzoic acid). Scale: 1.0 mmol (Adaptable to gram scale).
Reagents:
-
4-Iodobenzoic acid (1.0 equiv, 248 mg)[2]
-
Phenylboronic acid (1.1 equiv, 134 mg)
-
Palladium(II) Acetate (
) (1 mol%, 2.2 mg) -
Sodium Carbonate (
) (2.5 equiv, 265 mg) -
Solvent: Water (10 mL) or Water/Ethanol (5 mL / 5 mL)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve
in the water. Add the 4-iodobenzoic acid.[2][3] Stir until the solution is clear (formation of sodium 4-iodobenzoate). -
Addition: Add the phenylboronic acid and the
catalyst.-
Note: If using ethanol, add it at this stage to solubilize the boronic acid.
-
-
Degassing: Cap the flask with a septum. Insert a needle connected to an inert gas line (
) and a vent needle. Bubble gas through the solution for 5 minutes.[2] Crucial: Oxygen removal prevents phenol formation side-products. -
Reaction: Heat the mixture to 80°C for 1–4 hours.
-
Monitoring: Spot a TLC plate. The starting material (iodobenzoic acid) will stay at the baseline in non-polar solvents, but the product is also acidic. Validation: Take a 0.1 mL aliquot, acidify with HCl, extract with EtOAc, and run TLC.
-
-
Workup (The "Self-Validating" Step):
-
Filter through Celite to remove Palladium black (catalyst residue).
-
Acidification: Slowly add 1M HCl to the filtrate while stirring until pH < 2.
-
Observation: The product, 4-phenylbenzoic acid, will precipitate as a white solid. If no precipitate forms, the coupling failed (or the product is unexpectedly water-soluble).
-
Filter the solid, wash with cold water, and dry.
Protocol 2: Copper-Free Sonogashira Coupling
Target: Synthesis of Alkynyl Benzoic Acids. Challenge: Avoid Copper(I) iodide to prevent homocoupling of the alkyne and contamination.
Reagents:
-
2-Iodobenzoic acid (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
- (2 mol%)
-
Base/Solvent: Triethylamine (
) (Excess/Solvent) or DMF/ mixture.
Procedure:
-
Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Loading: Add 2-iodobenzoic acid and
. -
Solvent: Add degassed DMF (3 mL) and
(3 mL). -
Alkyne Addition: Add the terminal alkyne via syringe.
-
Reaction: Heat to 60°C for 6 hours.
-
Note: 2-iodobenzoic acid is sterically more hindered than the 4-isomer; slightly higher heat or longer times may be required.
-
-
Workup:
-
Dilute with Ethyl Acetate (20 mL).
-
Base Wash: Extract with 1M NaOH (2 x 10 mL). The product moves to the aqueous layer; impurities stay in organics.
-
Separation: Discard the organic layer (contains homocoupled alkyne and catalyst ligands).
-
Precipitation: Acidify the aqueous layer with 1M HCl. Collect the precipitate.
-
Validation & Workflow Logic
The following workflow illustrates the "Self-Validating" nature of these protocols. The solubility switch (Base
Diagram 2: Purification & Logic Flow
Caption: The acid-base workup serves as a primary checkpoint for reaction success.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Pd Black precipitates early | Catalyst decomposition due to lack of ligands or high temp. | Add 2 equiv of |
| No precipitate upon acidification | 1. Reaction failed (SM is insoluble in water).2. Decarboxylation occurred. | Check pH (must be < 2). If pH is low and solution is clear, run LC-MS to check for decarboxylated biaryl (e.g., biphenyl). |
| Low Yield (Ortho-subs) | Steric hindrance at the C-I bond. | Switch to SPhos or XPhos ligands.[4] Increase temp to 100°C. |
| Homocoupling (Alkyne) | Oxygen present in Sonogashira. | Rigorous degassing. Switch to Copper-free protocol (Protocol 2). |
References
-
Suzuki-Miyaura in Water: Liu, C., et al. "Ligand-free palladium-catalyzed Suzuki–Miyaura coupling of aryl halides in water."[1][6] Tetrahedron Letters, 2004.
-
Sonogashira Protocol: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
-
Mechanistic Studies: Amatore, C., & Jutand, A. "Anionic Pd(0) complexes as the true catalytic species in cross-coupling reactions." Accounts of Chemical Research, 2000.
-
Green Chemistry Applications: "Aqueous-Phase Organometallic Catalysis." Sigma-Aldrich (Merck) Technical Library.
Sources
Esterification protocols for 3-Fluoro-5-iodo-4-methoxybenzoic acid
Application Note: Strategic Esterification Protocols for 3-Fluoro-5-iodo-4-methoxybenzoic Acid
Executive Summary & Strategic Context
This compound is a high-value trisubstituted arene scaffold, primarily utilized as a precursor for advanced cross-coupling reactions (Suzuki-Miyaura, Sonogashira) in the synthesis of kinase inhibitors and poly-pharmacological agents.
The presence of the iodine (C5) and fluorine (C3) atoms flanking the methoxy group (C4) creates a unique steric and electronic environment. While the carboxylic acid at C1 is not sterically blocked by ortho substituents (positions 2 and 6 are protonated), the overall lipophilicity and electron-withdrawing nature of the halogen array require tailored esterification protocols to maximize yield and purity.
This guide details three field-proven protocols, ranked by operational efficiency and scalability.
Critical Mechanistic Insights
Before selecting a protocol, researchers must understand the substrate's behavior:
-
Electronic Activation: The inductive electron-withdrawing effects (-I) of the Fluorine and Iodine atoms increase the acidity of the carboxylic proton (
approx. 3.5–3.8) compared to benzoic acid ( 4.2). This facilitates rapid deprotonation by weak bases ( ), making alkylation highly favorable. -
Solubility Profile: The molecule is poorly soluble in water but highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in methanol.
-
Stability Concerns: The C-I bond is sensitive to photo-degradation. All reactions should be conducted under low-light conditions or in amber glassware.
Decision Matrix: Selecting the Right Protocol
The following workflow illustrates the logic for selecting the optimal esterification route based on scale and downstream requirements.
Figure 1: Decision matrix for selecting esterification strategy based on operational scale.
Detailed Experimental Protocols
Method A: Base-Promoted Alkylation (The "Gold Standard")
Recommended for: Discovery chemistry, milligram to gram scale, high-purity requirements.
Mechanism:
Reagents:
-
Substrate: 1.0 equiv
-
Methyl Iodide (MeI): 1.5 – 2.0 equiv
-
Potassium Carbonate (
): 2.0 equiv (anhydrous, granular)[1] -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (0.1 M concentration)
Protocol:
-
Dissolution: Charge a round-bottom flask with this compound (1.0 eq) and anhydrous DMF (10 mL/g). Stir until dissolved.
-
Deprotonation: Add
(2.0 eq) in a single portion. The suspension may thicken; ensure vigorous stirring. Stir at Room Temperature (RT) for 15 minutes to ensure carboxylate formation. -
Alkylation: Add Methyl Iodide (1.5 eq) dropwise via syringe. Caution: MeI is a carcinogen; use a fume hood.
-
Reaction: Stir at 40°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2] The acid spot will disappear, replaced by a higher
ester spot. -
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (5x reaction volume).
-
Wash organic layer with Water (3x) to remove DMF and inorganic salts.
-
Wash with Brine (1x).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc or perform a short silica plug filtration.
Why this works: The reaction is irreversible and avoids the equilibrium issues of Fischer esterification. The electron-withdrawing F and I atoms stabilize the carboxylate, preventing side reactions, while the polar aprotic solvent (DMF) accelerates the
Method B: Acid-Catalyzed Fischer Esterification
Recommended for: Process scale (>100g), cost reduction. Mechanism: Protonation of carbonyl oxygen followed by nucleophilic attack of methanol.
Reagents:
-
Substrate: 1.0 equiv
-
Methanol (MeOH): Solvent (0.2 M) + Reagent (Excess)
-
Sulfuric Acid (
): 0.1 – 0.5 equiv (Catalytic)
Protocol:
-
Setup: Dissolve the substrate in Methanol (anhydrous preferred).
-
Catalyst Addition: Add concentrated
dropwise. Exothermic reaction. -
Reflux: Heat the mixture to reflux (65°C) for 6–12 hours.
-
Optimization: For large scales, use a Dean-Stark trap with a ternary azeotrope (e.g., Toluene/MeOH) or add trimethyl orthoformate to scavenge water and drive the equilibrium.
-
-
Workup:
Why this works: The steric bulk of Iodine is at position 5, and Fluorine at 3. The carboxylic acid at position 1 is relatively unhindered, allowing methanol easy access. However, the equilibrium nature means water removal is critical for >95% conversion.
Analytical Validation (QC)
Verify the product identity using the following markers.
| Analytical Method | Expected Signal / Observation | Interpretation |
| 1H NMR (CDCl3) | Ester Methyl : Sharp singlet, distinct from ether methoxy. | |
| 1H NMR (CDCl3) | Ether Methoxy : Usually downfield due to ortho-F/I influence. | |
| 1H NMR (CDCl3) | Aromatic Protons : Doublet of doublets pattern due to F-coupling. | |
| LC-MS (ESI+) | [M+H]+ or [M+Na]+ | Mass Shift : +14 Da shift from acid parent mass. |
| TLC | Higher | Loss of H-bond donor capability increases mobility. |
Troubleshooting & Optimization
-
Issue: Incomplete Conversion (Method B).
-
Cause: Water accumulation shifting equilibrium.
-
Fix: Add 1.0 eq of Trimethyl Orthoformate . It reacts with water to form methanol and methyl formate, driving the reaction to completion irreversibly.
-
-
Issue: Color Change (Yellow/Brown).
-
Cause: Iodine liberation due to light exposure or excessive heat.
-
Fix: Add a pinch of Sodium Thiosulfate (
) during the workup wash to reduce free iodine back to iodide. Wrap flasks in aluminum foil.
-
-
Issue: Low Solubility in Methanol.
-
Fix: Switch to Method A (DMF) or use a co-solvent like Toluene or THF in Method B.
-
References
-
Synthesis of Methyl 3-iodo-4-methoxybenzo
- Source: ChemicalBook / P
- Context: Describes the /MeI/DMF alkyl
-
URL:
-
Esterification of Fluorin
-
Source: RSC Advances, 2023, 13, 16712–16723.[5]
- Context: Discusses catalytic esterification of fluorinated aromatic acids and the stability of the C-F bond under these conditions.
-
URL:
-
-
Fischer Esterific
- Source: OperaChem / Organic Syntheses.
- Context: Standard operating procedures for sulfuric acid catalyzed esterific
-
URL:
Sources
Application Note: 3-Fluoro-5-iodo-4-methoxybenzoic Acid as a Privileged Scaffold in Drug Discovery
Executive Summary & Strategic Rationale
In modern medicinal chemistry, polyfunctionalized aromatic rings are essential for exploring complex chemical space and optimizing drug-target interactions. 3-Fluoro-5-iodo-4-methoxybenzoic acid (CAS 1542632-91-6) is a highly versatile, trisubstituted benzoic acid derivative that serves as a privileged scaffold for the development of targeted therapeutics, particularly kinase inhibitors and antimalarials[1].
As an Application Scientist, selecting this specific building block is rarely arbitrary. Each substituent on this scaffold serves a distinct, synergistic purpose:
-
C1 Carboxylic Acid: The primary vector for library generation. It allows for rapid functionalization via amide coupling, often utilized to target the solvent-exposed regions or hinge-binding motifs in kinase active sites.
-
C3 Fluorine: Strategically placed to block oxidative metabolism (e.g., by CYP450 enzymes) at the electron-rich aromatic positions[2]. Furthermore, the highly electronegative fluorine atom lowers the pKa of the adjacent carboxylic acid/amide and restricts the conformation of the neighboring methoxy group via stereoelectronic dipole interactions.
-
C4 Methoxy: An electron-donating group that acts as a hydrogen-bond acceptor. Its presence forces a specific steric arrangement and blocks the para-position from metabolic degradation[3]. It can also be selectively demethylated to reveal a phenol for late-stage hydrogen-bond donor integration.
-
C5 Iodine: The critical orthogonal handle. Because the oxidative addition of palladium into a C–I bond is orders of magnitude faster than into a C–F bond, the iodine atom allows for absolute chemoselectivity during late-stage Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions[4].
Physicochemical Properties & Reaction Optimization Data
Understanding the baseline physicochemical properties of this scaffold is crucial for predicting solubility, reactivity, and downstream purification strategies.
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Impact on Workflow |
| Molecular Formula | C8H6FIO3 | Highly functionalized; requires careful mass balance tracking. |
| Molecular Weight | 296.03 g/mol | High molecular weight for a starting material; downstream fragments must be kept low-MW to adhere to Lipinski's Rule of 5. |
| Physical State | Solid | Easily handled; typically requires polar aprotic solvents (DMF, DMSO) for complete dissolution during coupling. |
| C5-Iodine Reactivity | High (Pd-catalyzed) | Enables rapid cross-coupling at mild temperatures (60-90°C), minimizing the risk of decarboxylation[4]. |
Table 2: Optimization of C5 Suzuki-Miyaura Cross-Coupling (Based on standard optimization matrices for highly substituted iodo-aromatics)
| Catalyst System | Solvent System | Base | Temp (°C) | Conversion (%) | Rationale |
| Pd(PPh3)4 | Toluene/EtOH/H2O | Na2CO3 | 100 | 45% | Monodentate ligands prone to deactivation by steric hindrance. |
| Pd(OAc)2 / SPhos | Toluene/H2O | K3PO4 | 90 | 72% | Bulky biaryl ligand improves oxidative addition but suffers from slow transmetalation. |
| Pd(dppf)Cl2 | 1,4-Dioxane/H2O | K2CO3 | 90 | >95% | Bidentate dppf ligand stabilizes the Pd intermediate; Dioxane/H2O ensures solubility of both organic and inorganic components. |
Synthetic Workflows & Step-by-Step Protocols
The true value of this compound lies in its orthogonal reactivity. The following protocols are designed as self-validating systems, ensuring high fidelity in library generation.
Protocol A: Amide Coupling (Targeting C1)
Causality: The electron-withdrawing nature of the fluorine and iodine atoms makes the carboxylic acid less nucleophilic and slightly more challenging to activate than a standard benzoic acid. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) due to its superior efficiency in activating sterically hindered and electronically deactivated carboxylic acids.
Step-by-Step Methodology:
-
Activation: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes. Validation: The solution typically turns a distinct yellow upon formation of the active OAt ester.
-
Coupling: Add the desired primary or secondary amine (1.1 equiv) dropwise. Stir at room temperature for 2–4 hours.
-
Monitoring: Monitor reaction completion via LC-MS or TLC (typically 50% EtOAc in Hexanes).
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), water, and brine (to remove DMF).
-
Purification: Dry over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography.
Protocol B: Suzuki-Miyaura Cross-Coupling (Targeting C5)
Causality: The C5-Iodine is targeted for late-stage diversification[4]. Degassing is critical here; the presence of oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, stalling the catalytic cycle.
Step-by-Step Methodology:
-
Preparation: In a microwave vial or Schlenk flask, combine the iodo-amide intermediate from Protocol A (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.5 equiv), and K2CO3 (3.0 equiv).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O (0.1 M). Sparge the mixture with Argon or Nitrogen gas for 10 minutes.
-
Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv, 5 mol%). Seal the vessel and purge with Argon for an additional 2 minutes.
-
Reaction: Heat the mixture to 90°C in an oil bath or 110°C under microwave irradiation for 2 hours.
-
Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography.
Protocol C: Methoxy Deprotection (Targeting C4)
Causality: To reveal a phenolic hydroxyl group for hydrogen bonding, the robust methoxy ether must be cleaved. Boron tribromide (BBr3) is used as a strong Lewis acid. The reaction must be initiated at -78°C because the initial coordination of BBr3 to the oxygen is highly exothermic; thermal runaway can lead to the cleavage of the C1-amide or unwanted side reactions with the halogens.
Step-by-Step Methodology:
-
Cooling: Dissolve the coupled intermediate in anhydrous DCM (0.1 M). Cool the flask to -78°C using a dry ice/acetone bath under an Argon atmosphere.
-
Addition: Add BBr3 (1.0 M in DCM, 3.0 equiv) dropwise over 10 minutes.
-
Cleavage: Stir at -78°C for 30 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Quenching (Critical Safety Step): Cool the reaction back to 0°C. Carefully and slowly add Methanol dropwise to quench excess BBr3 (Caution: Highly exothermic, generates HBr gas). Follow with water.
-
Extraction: Extract with DCM, wash with brine, dry over Na2SO4, and concentrate for purification.
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the divergent, orthogonal synthetic pathways enabled by the functional groups of the scaffold.
Figure 1: Divergent synthetic workflows leveraging the orthogonal reactivity of the scaffold.
Pharmacophore Binding Pathway
When utilized in drug discovery (e.g., kinase inhibitors), the scaffold's substituents map directly to specific sub-pockets within the target protein.
Figure 2: Pharmacophore mapping of the functionalized scaffold in a generic kinase binding pocket.
References
- ChemicalBook. "this compound | 1542632-91-6".
- BenchChem. "Application Notes & Protocols for 4-Amino-5-iodo-2-methoxybenzoic acid in Drug Discovery".
- National Institutes of Health (NIH).
- BenchChem. "3-Bromo-5-fluoro-4-methoxybenzoic acid|CAS 445019-47-6".
Sources
- 1. 1542632-91-6 | CAS DataBase [chemicalbook.com]
- 2. Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-fluoro-4-methoxybenzoic acid|CAS 445019-47-6 [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Bioactive Heterocycles from Fluorinated Benzoates
Executive Summary
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, proven to enhance metabolic stability, lipophilicity, and ligand-protein binding affinity (Shah & Westwell, 2007). Fluorinated benzoates (esters) serve as versatile, shelf-stable electrophiles for the divergent synthesis of pharmacologically active heterocycles.
This Application Note details two high-value synthetic workflows starting from Fluorinated Methyl Benzoates :
-
Benzimidazole Synthesis: A Lewis Acid-catalyzed condensation with diamines, utilizing Gallium(III) triflate [
] for mild, high-yielding cyclization. -
1,3,4-Oxadiazole Synthesis: A sequential hydrazinolysis and cyclization pathway to generate 1,3,4-oxadiazole-2-thiones, a critical bioisostere for amide bonds.
Scientific Rationale: The Fluorine Effect[1][2][3][4][5]
The C–F bond is the strongest single bond in organic chemistry (
Strategic Workflow
The following diagram illustrates the divergent utility of fluorinated benzoates.
Figure 1: Divergent synthetic pathways from fluorinated benzoate precursors.
Protocol A: -Catalyzed Synthesis of Fluorinated Benzimidazoles
Mechanism: This protocol utilizes Gallium(III) triflate as a water-tolerant Lewis Acid. It activates the carbonyl oxygen of the benzoate, facilitating nucleophilic attack by the diamine, followed by a cyclodehydration step. This method avoids the harsh acidic conditions (e.g., PPA at 180°C) traditionally required.
Materials
-
Substrate: Methyl 4-fluorobenzoate (1.0 equiv)
-
Reagent: o-Phenylenediamine (1.1 equiv)
-
Catalyst: Gallium(III) triflate [
] (5 mol%) -
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
Step-by-Step Procedure
-
Charge: To a 10 mL reaction vial equipped with a magnetic stir bar, add Methyl 4-fluorobenzoate (1.0 mmol), o-phenylenediamine (1.1 mmol, 119 mg), and
(0.05 mmol, 26 mg). -
Solvation: Add 3 mL of EtOH. The catalyst is soluble in polar organic solvents.
-
Reaction: Stir the mixture at reflux (80°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (Eluent: 30% EtOAc/Hexane). Look for the disappearance of the ester spot (
) and appearance of the fluorescent benzimidazole spot ( ).
-
-
Workup: Cool to room temperature. The product often precipitates upon cooling.
-
If precipitate forms: Filter and wash with cold EtOH.
-
If soluble: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc (10 mL), wash with water (2 x 5 mL) and brine. Dry over
.
-
-
Purification: Recrystallize from hot ethanol or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Optimization Data (Catalyst Screening)
Table 1: Effect of catalyst on the condensation of Methyl 4-fluorobenzoate with o-phenylenediamine.
| Entry | Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | None | EtOH | 24 | < 10 |
| 2 | EtOH | 12 | 65 | |
| 3 | EtOH | 6 | 82 | |
| 4 | EtOH | 4 | 94 | |
| 5 | Water | 8 | 78 |
Note:
Protocol B: Synthesis of Fluorinated 1,3,4-Oxadiazole-2-thiones
Mechanism: This two-step sequence first converts the ester to a nucleophilic hydrazide, which then undergoes a base-mediated cyclization with Carbon Disulfide (
Step 1: Hydrazide Formation
-
Charge: Dissolve Methyl 4-fluorobenzoate (10 mmol) in absolute Ethanol (20 mL).
-
Addition: Add Hydrazine hydrate (
) (99%, 20 mmol) dropwise. -
Reflux: Heat at reflux for 6–8 hours.
-
Isolation: Cool the mixture. The hydrazide usually crystallizes. Filter, wash with cold ethanol, and dry.
-
Checkpoint:
NMR (DMSO- ) should show broad singlets at 9.8 (NH) and 4.5 ( ).
-
Step 2: Cyclization to Oxadiazole[7]
-
Charge: Dissolve the 4-fluorobenzohydrazide (5 mmol) from Step 1 in Ethanol (15 mL).
-
Reagents: Add KOH (5 mmol, dissolved in 2 mL water) and Carbon Disulfide (
) (10 mmol).-
Safety:
is toxic and flammable. Work in a fume hood.
-
-
Reaction: Reflux for 6 hours. Evolution of
gas (rotten egg smell) indicates reaction progress; trap gas in a bleach solution if scale is >1g. -
Workup: Concentrate solvent to 50% volume. Dilute with ice water (20 mL).
-
Acidification: Acidify carefully with 10% HCl to pH 2–3. The product will precipitate as a white/yellow solid.
-
Purification: Filter and recrystallize from Ethanol/Water (8:2).
Reaction Pathway Diagram[6][8][9]
Figure 2: Step-wise mechanism for the conversion of esters to oxadiazole-thiones.
Critical Parameters & Troubleshooting
Regioselectivity in vs. Condensation
When using poly-fluorinated benzoates (e.g., 2,4-difluorobenzoate), a competing reaction is Nucleophilic Aromatic Substitution (
-
Mitigation: Perform condensation reactions at lower temperatures (start at RT, ramp slowly) or use non-nucleophilic bases if base is required. For Protocol A, the Lewis Acid condition minimizes
side reactions compared to basic conditions.
Moisture Sensitivity
-
Protocol A:
is water-tolerant, but anhydrous solvents improve yield by shifting the equilibrium (Le Chatelier's principle) as water is a byproduct. -
Protocol B: Hydrazine hydrate is aqueous; moisture is not an issue in Step 1.
Purification of Fluorinated Compounds
Fluorinated compounds often exhibit distinct retention times on Silica gel but are invisible to standard UV (254 nm) if the aromatic system is disrupted.
-
Tip: Use Iodine stain or
dip for TLC visualization if UV is weak. -
NMR Validation: Always run
NMR. A shift in the fluorine signal is a rapid diagnostic for ring closure.-
Ester Precursor:
-105 to -110 ppm (Ar-F). -
Heterocycle Product: Shift varies, but sharpening of the peak often indicates rigidification of the scaffold.
-
References
-
Shah, P., & Westwell, A. D. (2007).[2] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. Link
-
Chen, J., Wu, H., Zheng, Z., Jin, C., Zhang, X., & Su, W. (2007). Efficient one-pot synthesis of fluorinated benzimidazolines, benzothiazolines, benzoxazolines, and dihydrobenzoxazinones using gallium(III) triflate as a catalyst.[3][4] Organic Letters, 9(2), 179–182.[3] Link
-
Inoue, M., Sumii, Y., & Shibata, N. (2023). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640. Link
-
Hedhli, A., & Baklouti, A. (2014).[5] Synthesis and characterization of fluorinated 1,3,4-oxadiazole-2-thiones. Journal de la Société Chimique de Tunisie, 16, 25-28.[5] Link
-
Li, S., Lv, X., Ren, J., Feng, L., & Ma, C. (2022).[6] A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives.[6] Synthesis, 54, 3989-3998.[6] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 3. Efficient one-pot synthesis of fluorinated benzimidazolines, benzothiazolines, benzoxazolines, and dihydrobenzoxazinones using gallium(III) triflate as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Efficient One-Pot Synthesis of Fluorinated [research.amanote.com]
- 5. sctunisie.org [sctunisie.org]
- 6. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]
Application Note: Chemoselective Functionalization of the C-5 Iodine Position in Polyhalogenated Benzoic Acids
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Sequential Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Executive Summary
In advanced organic synthesis and drug discovery, polyhalogenated building blocks like 3-bromo-5-iodobenzoic acid serve as highly versatile scaffolds for the construction of complex, unsymmetrical biaryls. The strategic advantage of these compounds lies in the1[1]. By exploiting the rapid oxidative addition kinetics of Palladium(0) into the weaker C-I bond, researchers can achieve site-specific functionalization at the C-5 position while preserving the C-3 bromine for subsequent, higher-energy transformations. This application note details the causality, thermodynamic principles, and validated step-by-step protocols for executing this "Iodine-First" programmable reactivity.
Strategic Rationale: Kinetic Differentiation of Halogens
The success of a sequential cross-coupling strategy depends entirely on kinetic differentiation during the catalytic cycle's first step: oxidative addition .
The atomic radius of iodine is significantly larger than that of bromine, resulting in poorer orbital overlap with the aromatic carbon's
Quantitative Reactivity Profiling
| Halogen Position | Bond Dissociation Energy (BDE) | Relative Pd(0) Oxidative Addition Rate | Optimal Catalyst / Ligand System | Typical Activation Temperature |
| C-5 Iodine | ~65 kcal/mol | Extremely Fast | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | 25 °C – 60 °C |
| C-3 Bromine | ~81 kcal/mol | Slow / Requires Forcing | Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos | 80 °C – 110 °C |
| C-1 Carboxyl | N/A (Acidic Proton) | N/A (Inhibitory) | Requires Protection (Esterification) | N/A |
Mechanistic Pathways & Synthetic Workflow
To prevent the acidic proton of the benzoic acid from neutralizing the inorganic base required for transmetalation—or coordinating directly to the palladium center to form an inactive Pd-carboxylate—the workflow must begin with a masking step (esterification)[1].
Figure 1: Catalytic cycle demonstrating chemoselective oxidative addition of Pd(0) at the C-5 iodine.
Figure 2: Sequential cross-coupling workflow exploiting C-I vs C-Br differential reactivity.
Step-by-Step Experimental Protocols
Phase 1: Carboxylic Acid Masking (Fischer Esterification)
Objective: Protect the acidic proton to prevent interference with the organometallic reagents used in subsequent steps.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 3-bromo-5-iodobenzoic acid (10.0 g, 30.6 mmol) in anhydrous methanol (100 mL).
-
Activation: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (SOCl₂) (2.67 mL, 36.7 mmol, 1.2 eq) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and heat the reaction to reflux (65 °C) for 16 hours.
-
Workup: Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield methyl 3-bromo-5-iodobenzoate as a white solid.
Phase 2: Chemoselective C-5 Suzuki-Miyaura Coupling
Objective: Selectively cross-couple the C-5 iodine position while leaving the C-3 bromine intact[1].
-
Preparation: In an oven-dried Schlenk flask, combine methyl 3-bromo-5-iodobenzoate (5.0 g, 14.7 mmol), the desired arylboronic acid (15.4 mmol, 1.05 eq), and K₂CO₃ (4.06 g, 29.4 mmol, 2.0 eq).
-
Causality Insight: Limiting the boronic acid to a strict 1.05 equivalent prevents secondary transmetalation at the C-3 position.
-
-
Solvent: Add a thoroughly degassed mixture of Toluene/H₂O (4:1 v/v, 50 mL).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.85 g, 0.73 mmol, 5 mol%).
-
Causality Insight: PPh₃ is a standard monodentate ligand that provides sufficient electron density for oxidative addition into the weak C-I bond at mild temperatures, but is insufficiently active to insert into the stronger C-Br bond under these conditions.
-
-
Reaction: Stir the mixture at 60 °C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the starting material and emergence of a new, lower
spot indicates successful C-5 coupling. -
Workup: Cool to room temperature, dilute with water (50 mL), and extract with EtOAc (3 × 50 mL). Purify via flash column chromatography to isolate the C-5 arylated, C-3 brominated intermediate.
Phase 3: High-Energy C-3 Functionalization
Objective: Activate the remaining C-3 bromine bond for a second cross-coupling event, a technique frequently used in the synthesis of4[4].
-
Preparation: Combine the C-5 arylated intermediate (10 mmol), a second arylboronic acid (15 mmol, 1.5 eq), and Cs₂CO₃ (6.5 g, 20 mmol, 2.0 eq) in a Schlenk flask.
-
Solvent: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 40 mL).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.36 g, 0.5 mmol, 5 mol%).
-
Causality Insight: The bidentate dppf ligand possesses a large bite angle which forces the intermediate into a geometry that accelerates reductive elimination. Furthermore, the complex can withstand the higher temperatures (>90 °C) required to overcome the activation barrier of the C-Br bond. Cs₂CO₃ is utilized as a more soluble, stronger base to facilitate transmetalation at this sterically hindered stage.
-
-
Reaction: Heat the reaction to 100 °C for 12–16 hours.
-
Workup: Extract and purify as described in Phase 2 to yield the fully functionalized, unsymmetrical biaryl compound.
Critical Troubleshooting & Causality Matrix
| Observation | Root Cause Analysis | Corrective Action |
| Over-coupling during Phase 2 (Formation of di-arylated byproduct) | Temperature exceeded 65 °C, or an excess of boronic acid (>1.05 eq) was used, prematurely activating the C-Br bond. | Strictly maintain reaction temperature at 60 °C. Recalibrate boronic acid stoichiometry to exactly 1.0–1.05 eq. |
| Incomplete Phase 1 Esterification | Water contamination shifted the Fischer esterification equilibrium backward. | Ensure methanol is strictly anhydrous. Use fresh SOCl₂ to guarantee complete in situ HCl generation. |
| Sluggish Phase 3 Coupling | The C-Br bond is sterically hindered by the newly installed C-5 aryl group, preventing efficient oxidative addition. | Switch to a highly active, sterically demanding ligand system such as Pd₂(dba)₃ with XPhos or SPhos. Increase temperature to 110 °C. |
| Palladium Black Precipitation | Catalyst decomposition due to oxygen ingress or lack of stabilizing ligands. | Ensure rigorous degassing of all solvents (sparge with N₂ or Argon for 30 mins prior to use). |
References
-
Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model . National Center for Biotechnology Information (PMC). Available at:[Link]
-
Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy... . National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. 3-Bromo-5-iodobenzoate | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 3-Fluoro-5-iodo-4-methoxybenzoyl chloride
Abstract
This document provides a comprehensive guide for the synthesis of 3-Fluoro-5-iodo-4-methoxybenzoyl chloride, a key halogenated building block in modern medicinal chemistry and drug discovery.[1][2] The protocol details the conversion of the corresponding carboxylic acid to its acyl chloride derivative using thionyl chloride (SOCl₂), a standard and efficient method.[3] We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step experimental protocol, outline critical safety considerations, and discuss the compound's applications. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical synthesis fields.
Introduction and Significance
3-Fluoro-5-iodo-4-methoxybenzoyl chloride is a highly functionalized aromatic compound of significant interest in the synthesis of complex organic molecules. Its utility stems from the unique combination of substituents on the phenyl ring:
-
Acyl Chloride: A highly reactive functional group that serves as an excellent electrophile for introducing the benzoyl moiety into various scaffolds, typically through reactions with nucleophiles like amines and alcohols to form stable amide and ester linkages, respectively.
-
Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1]
-
Iodine Atom: The iodine substituent provides a reactive handle for further synthetic transformations, most notably for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex carbon-carbon or carbon-heteroatom bonds.
-
Methoxy Group: This electron-donating group can influence the electronic properties of the ring and participate in key binding interactions within biological targets.
Given these features, 3-Fluoro-5-iodo-4-methoxybenzoyl chloride is a valuable intermediate for creating libraries of novel compounds in the pursuit of new therapeutic agents and agrochemicals.[4]
Synthetic Strategy and Mechanistic Insights
The most direct and widely adopted method for preparing acyl chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂).[3] This reaction is highly efficient and is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5]
The Reaction Mechanism involves a two-stage process:
-
Activation of the Carboxylic Acid: The carboxylic acid's hydroxyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the loss of a proton and a chloride ion to form a highly reactive acyl chlorosulfite intermediate. This step is critical as it converts the poor leaving group (-OH) into a much better leaving group (-OS(O)Cl).[3][5][6]
-
Nucleophilic Acyl Substitution: A chloride ion, acting as a nucleophile, attacks the carbonyl carbon of the acyl chlorosulfite intermediate. The resulting tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the stable leaving group, which fragments into gaseous sulfur dioxide and a chloride ion.[5][7]
The following diagram illustrates this mechanistic pathway.
Caption: Workflow for the synthesis of the target compound.
3.3. Step-by-Step Procedure Note: This entire procedure must be performed in a certified chemical fume hood.
-
Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) overnight and assembled while hot under a stream of dry nitrogen or argon, or simply protected by a drying tube.
-
Charging the Flask: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 16.1 mmol).
-
Solvent Addition: Add a minimal amount of an anhydrous solvent such as toluene or dichloromethane (e.g., 20-30 mL) to suspend the acid.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (e.g., 3-5 equivalents; ~4.7 mL, 64.4 mmol) to the stirred suspension at room temperature. The addition may be exothermic. For larger-scale reactions, an ice bath is recommended during addition.
-
Reaction: Attach a reflux condenser topped with a drying tube (to protect from atmospheric moisture and to vent HCl/SO₂ gas to a scrubbing system). Heat the reaction mixture to reflux (for toluene, ~110 °C) and maintain for 2-4 hours. The reaction is typically complete when the evolution of gas ceases and the mixture becomes a clear solution.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. An acid trap is recommended to protect the vacuum pump.
-
Final Product: The resulting residue is the crude 3-Fluoro-5-iodo-4-methoxybenzoyl chloride. For many applications, this crude product is of sufficient purity. If further purification is required, high-vacuum distillation or recrystallization from a non-polar solvent (e.g., hexanes) can be employed. The product should be stored under an inert atmosphere in a desiccator to prevent hydrolysis.
Product Characterization and Data
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO₂ | [8] |
| Molecular Weight | 260.49 g/mol | Calculated |
| Appearance | Solid or semi-solid | |
| CAS Number | 3907-15-1 |
Expected Spectroscopic Data:
-
Infrared (IR) Spectroscopy: A strong, characteristic carbonyl (C=O) stretching absorption for the acyl chloride is expected in the range of 1770-1810 cm⁻¹.
-
¹H NMR Spectroscopy: Signals corresponding to the methoxy protons and the aromatic protons would be observed.
-
¹³C NMR Spectroscopy: A signal for the carbonyl carbon will appear downfield, typically in the range of 165-175 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the product's mass, along with a characteristic isotopic pattern for the presence of one chlorine atom.
Critical Safety Precautions
Adherence to strict safety protocols is paramount when performing this synthesis due to the hazardous nature of thionyl chloride.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly toxic, corrosive, and a lachrymator. [9][10]It reacts violently with water, releasing toxic gases (HCl and SO₂). [10][11]Contact causes severe burns to skin, eyes, and the respiratory tract. [10][12] * Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood. [11][13]Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton). [9][13]Ensure an emergency eyewash station and safety shower are immediately accessible. [13]* Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂):
-
Hazards: These gaseous byproducts are toxic and corrosive.
-
Handling: The reaction must be vented to a gas scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the acidic gases.
-
-
Waste Disposal:
-
Quench any residual thionyl chloride slowly and carefully by adding it to a large volume of a stirred, ice-cold basic solution (e.g., sodium bicarbonate or sodium hydroxide). This is a highly exothermic reaction that will release gas.
-
Dispose of all chemical waste according to institutional and local regulations.
-
References
- Brainly. (2023, July 10). Provide the mechanism for the reaction of benzoic acid with thionyl chloride and oxalyl chloride.
- askIITians. (2025, July 20). Benzoyl chloride is prepared from benzoic acid by.
- Loba Chemie. THIONYL CHLORIDE AR Safety Data Sheet.
- Carl ROTH. Safety Data Sheet: Thionyl chloride.
- Study.com. Carboxylic Acids and Derivatives: Complete the following mechanism involving benzoic acid.
- Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2009, September 21). Thionyl chloride - SAFETY DATA SHEET.
- New Jersey Department of Health. HAZARD SUMMARY: THIONYL CHLORIDE.
- Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube.
- Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids.
- LookChem. Purification of Benzyl chloride.
- Google Patents. (CN102557923A). Method for purifying benzoyl chloride reaction terminating solution.
- Sciencemadness Wiki. (2021, November 7). Benzyl chloride.
- ChemicalBook. (2023, May 8). Benzoyl chloride: Application, synthesis and toxicity.
- Google Patents. (US5981803A). Process for the preparation of chloro-benzoyl chlorides.
- Chem-Impex. 3-Fluoro-4-methoxybenzyl chloride.
- PubChem. 3-Fluoro-4-methoxybenzoyl chloride. National Center for Biotechnology Information.
- Yerande, S. G., et al. (2014). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). ResearchGate.
- PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information.
- Sigma-Aldrich. 3-fluoro-4-methoxybenzoylchloride | 3907-15-1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chemimpex.com [chemimpex.com]
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- 6. brainly.com [brainly.com]
- 7. homework.study.com [homework.study.com]
- 8. 3-Fluoro-4-methoxybenzoyl chloride | C8H6ClFO2 | CID 2779255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bionium.miami.edu [bionium.miami.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. lobachemie.com [lobachemie.com]
- 13. nj.gov [nj.gov]
Nucleophilic aromatic substitution on fluorinated anisic acids
Application Note: Nucleophilic Aromatic Substitution ( ) on Fluorinated Anisic Acids
Executive Summary
Fluorinated anisic acids (fluoro-methoxybenzoic acids) are indispensable building blocks in modern medicinal chemistry, serving as precursors for complex Active Pharmaceutical Ingredients (APIs), including antituberculosis agents, fluoroquinolones, and Alzheimer's disease therapeutics[1]. The strategic placement of a fluorine atom and a methoxy group on a benzoic acid scaffold creates a unique "push-pull" electronic system. This application note provides a comprehensive guide to executing Nucleophilic Aromatic Substitution (
Mechanistic Insights: The Fluorine Advantage in
In classical aliphatic substitution, fluorine is a poor leaving group due to the strength of the C–F bond. However, in
The Causality of Reactivity:
The
-
LUMO Lowering: The extreme electronegativity of fluorine strongly withdraws electron density via induction, significantly lowering the energy of the arene's Lowest Unoccupied Molecular Orbital (LUMO) and accelerating nucleophilic attack[3].
-
Transition State Stabilization: The resulting negative charge in the Meisenheimer complex is stabilized by the electron-withdrawing carboxyl group (-COOH) and the inductive pull of the fluorine atom[3]. The cleavage of the C–F bond occurs in a subsequent, fast elimination step.
Figure 1: Mechanistic pathway of SNAr highlighting the rate-determining Meisenheimer complex.
Substrate Profiling & Directing Effects
The regiochemistry of the fluorine atom relative to the carboxyl and methoxy groups dictates the required experimental conditions:
-
2-Fluoro-4-methoxybenzoic acid: The fluorine is ortho to the highly electron-withdrawing -COOH group. This position is highly activated by both resonance and inductive effects[4]. Furthermore, the proximity of the carboxylate allows for directed ortho-substitution when using lithium-based nucleophiles[5].
-
3-Fluoro-4-methoxybenzoic acid: The fluorine is meta to the -COOH group, meaning it lacks resonance activation from the carbonyl. Additionally, it is ortho to the electron-donating methoxy (-OMe) group, which sterically hinders the site and inductively pushes electron density into the ring[1]. This substrate requires significantly harsher thermal conditions to overcome the high activation barrier.
Quantitative Data: Reactivity & Conditions
The following table summarizes the comparative reactivity of different substrates and the conditions required to achieve optimal yields.
| Substrate | Leaving Group Position | Nucleophile | Reagents / Conditions | Typical Yield | Mechanistic Note |
| 2-Fluoro-4-methoxybenzoic acid | Ortho to -COOH | Lithium N-methylanilide | n-BuLi (3.3 eq), THF, 0 °C to RT | 85–95% | Directed ortho-substitution via lithium carboxylate coordination[5]. |
| 3-Fluoro-4-methoxybenzoic acid | Meta to -COOH | Morpholine / Piperidine | 65–80% | Requires harsh thermal conditions due to lack of resonance activation[1]. | |
| 2-Chloro-4-methoxybenzoic acid | Ortho to -COOH | Lithium N-methylanilide | n-BuLi (3.3 eq), THF, 0 °C to RT | < 20% | Poor leaving group ability in |
Validated Experimental Protocols
Protocol A: Mild on Unprotected 2-Fluoro-4-methoxybenzoic Acid via Lithioamides
Historically,
Causality of Reagent Choice: Using 3.3 equivalents of n-BuLi ensures the complete deprotonation of the secondary amine to form the lithioamide, while simultaneously deprotonating the carboxylic acid. The resulting lithium carboxylate coordinates with the incoming lithioamide, directing the nucleophilic attack exclusively to the ortho-fluorine (C2 position)[5].
Step-by-Step Procedure:
-
Lithioamide Generation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the secondary amine (e.g., N-methylaniline, 3.3 mmol) in anhydrous THF (10 mL). Cool the solution to 0 °C.
-
Deprotonation: Add n-BuLi (3.3 mmol, 1.6 M in hexanes) dropwise via syringe. Stir for 30 minutes at 0 °C to ensure complete metalation.
-
Substrate Addition: Dissolve 2-fluoro-4-methoxybenzoic acid (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the lithioamide mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Quenching & pH Control: Cool the mixture back to 0 °C and carefully quench with distilled water (10 mL). Critical Step: Adjust the pH to exactly 3.5 using 1M HCl.
-
Self-Validation: If the pH drops below 2, the newly installed amine may protonate, pulling the product into the aqueous layer. A pH of 3.5 ensures the carboxylic acid is protonated (neutral) while the amine remains unprotonated, allowing for clean extraction.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via recrystallization or silica gel chromatography.
Figure 2: Step-by-step workflow for lithioamide-mediated SNAr on unprotected acids.
Protocol B: Thermal on Deactivated 3-Fluoro-4-methoxybenzoic Acid
Because the fluorine in 3-fluoro-4-methoxybenzoic acid is meta to the carboxyl group, the arene is significantly less activated[1]. This necessitates high temperatures and highly polar aprotic solvents to stabilize the transition state.
Step-by-Step Procedure:
-
Setup: In a heavy-walled pressure vial equipped with a magnetic stir bar, combine 3-fluoro-4-methoxybenzoic acid (1.0 mmol), a cyclic secondary amine (e.g., morpholine, 5.0 mmol), and finely powdered anhydrous
(2.0 mmol). -
Solvent Addition: Add anhydrous DMSO (3 mL). Seal the vial tightly.
-
Causality: DMSO is chosen because its high dielectric constant stabilizes the charge separation in the Meisenheimer complex, significantly lowering the activation energy for deactivated substrates.
-
-
Heating: Heat the vigorously stirring mixture in an oil bath at 120 °C for 16–24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ice-cold water (15 mL).
-
Precipitation: Slowly add 2M HCl dropwise until the pH reaches 3. The product will precipitate out of the aqueous solution.
-
Self-Validation: The formation of a dense precipitate upon acidification confirms the successful displacement of the highly polar fluorine atom with the more lipophilic amine moiety.
-
-
Isolation: Filter the precipitate through a Büchner funnel, wash with cold water (2 x 10 mL), and dry under high vacuum.
Troubleshooting & Self-Validation
-
Incomplete Conversion in Protocol A: If starting material remains, ensure the THF is strictly anhydrous. Trace water will consume the n-BuLi, preventing the formation of the directing lithium carboxylate intermediate[5].
-
TLC Monitoring: The consumption of the fluorinated acid (low
due to high polarity) and the appearance of the substituted anthranilic acid derivative provides immediate visual validation. The product often exhibits a slightly higher than the starting material due to intramolecular hydrogen bonding between the newly installed amine and the carboxylic acid, which masks their polarity.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Suzuki-Miyaura Coupling of Aryl Iodides
Welcome to the technical support center for addressing challenges in the palladium-catalyzed Suzuki-Miyaura coupling of sterically hindered aryl iodides. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during their experiments.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific problems you may encounter.
Q1: My Suzuki-Miyaura coupling reaction between a sterically hindered aryl iodide and a bulky boronic acid is resulting in low to no yield. What are the primary causes?
A1: Low or no yield in these challenging couplings can stem from several factors. The most common culprits are related to the inherent difficulty of the key steps in the catalytic cycle when bulky substrates are involved.
-
Inefficient Oxidative Addition: The initial step, where the aryl iodide adds to the Pd(0) complex, can be significantly slowed by steric hindrance around the iodine-bearing carbon.[1]
-
Difficult Reductive Elimination: The final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is often the rate-limiting step for sterically demanding substrates. The steric bulk on both coupling partners can create a high energy barrier for this transformation.[1][2]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or side reactions, leading to the formation of inactive palladium black.[1]
-
Suboptimal Reaction Conditions: The choice of ligand, palladium source, base, solvent, and temperature is critical for these demanding reactions and may require careful optimization.[1][3]
-
Poor Quality of Reagents: Degradation of the boronic acid/ester or the quality of the solvent and base can significantly impact the reaction outcome.[1]
Q2: How can I improve the yield of my sterically hindered Suzuki-Miyaura coupling?
A2: To improve the yield, a systematic optimization of the reaction components is recommended.
-
Ligand Selection: This is arguably the most critical factor. For sterically hindered couplings, bulky and electron-rich monophosphine ligands, often referred to as Buchwald ligands, are the state-of-the-art.[4] Ligands like SPhos and XPhos have demonstrated exceptional performance in facilitating the coupling of hindered substrates.[5] N-heterocyclic carbene (NHC) ligands with flexible steric bulk have also proven effective, even enabling room-temperature couplings of hindered aryl chlorides.[6] The rationale is that these bulky ligands promote the formation of a monoligated Pd(0) species, which is more reactive in oxidative addition, and they also accelerate the reductive elimination step.[4][7]
-
Palladium Source/Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are often more effective.[8][9] These are air- and moisture-stable complexes that rapidly generate the active Pd(0) catalyst under the reaction conditions, leading to more reproducible results.[5][10]
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[11] For hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[11][12] The choice of base can also be solvent-dependent.[13]
-
Solvent System: The polarity and coordinating ability of the solvent are crucial.[3] Aprotic polar solvents like dioxane, THF, or toluene are commonly used. In some cases, the addition of water can be beneficial.[3]
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for both oxidative addition and reductive elimination.[1] However, be mindful of potential substrate or product degradation at higher temperatures.
Q3: I am observing significant amounts of side products, such as dehalogenation of my aryl iodide or protodeboronation of my boronic acid. How can I minimize these?
A3: The formation of these side products is a common issue, especially with sterically hindered substrates.
-
Dehalogenation: This side reaction can be promoted by β-hydride elimination if an appropriate hydrogen source is available. To suppress this, ensure your reaction is performed under strictly inert conditions (e.g., using degassed solvents and an inert atmosphere of argon or nitrogen). The choice of a bulky ligand is designed to promote the desired reductive elimination over competing side reactions.[1][14]
-
Protodeboronation: This occurs when the boronic acid reacts with water or other protic sources before transmetalation to the palladium center.[1] Using anhydrous solvents and ensuring the base is thoroughly dried can help. Additionally, using boronic esters (e.g., pinacol esters) can sometimes reduce the rate of protodeboronation.[15] The use of precatalysts that rapidly generate the active catalyst can also minimize the time the boronic acid is exposed to basic conditions before coupling.[5][10]
Q4: What is the optimal Palladium:Ligand ratio for these couplings?
A4: For bulky monophosphine ligands, a Pd:Ligand ratio of 1:1 to 1:2 is typically recommended. An excess of the phosphine ligand can sometimes be detrimental as it may lead to the formation of catalytically less active bis-phosphine palladium species.[1] It is often best to start with a 1:1.1 or 1:1.2 ratio and optimize from there.
Q5: Can I perform these reactions at room temperature?
A5: While challenging, room-temperature Suzuki-Miyaura couplings of sterically hindered substrates have been reported.[6] Success in these cases often relies on highly active catalyst systems, typically involving specialized N-heterocyclic carbene (NHC) ligands with flexible steric bulk that can accommodate the hindered substrates while promoting the key catalytic steps.[6] For most standard systems employing Buchwald-type phosphine ligands, elevated temperatures are generally required.[16]
Data Presentation: Ligand Effects in Hindered Couplings
The following table summarizes quantitative data from studies on the Suzuki-Miyaura coupling of sterically hindered substrates, showcasing the impact of different ligands on product yield.
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-1,3-dimethylbenzene | 2,4,6-Triisopropylphenylboronic acid | BI-DIME | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 31 | [14] |
| 2 | 2-Bromo-1,3-dimethylbenzene | 2,4,6-Triisopropylphenylboronic acid | AntPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 63 | [14] |
| 3 | 2,6-Dimethylphenyl bromide | Phenylboronic acid | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 95 | |
| 4 | 2,4,6-Trimethylphenyl bromide | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 98 |
Experimental Protocols
General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of a sterically hindered aryl iodide with a sterically hindered boronic acid. Optimization of specific parameters may be necessary for different substrates.
Materials:
-
Sterically hindered aryl iodide (1.0 mmol)
-
Sterically hindered arylboronic acid (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precatalyst (0.02 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (this cycle should be repeated three times).
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
The reaction vial is sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[1] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Visualizations
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. For sterically hindered substrates, the oxidative addition and reductive elimination steps are often the most challenging.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Role of Bulky Ligands
This diagram illustrates how bulky ligands facilitate the coupling of sterically hindered substrates by promoting the formation of a reactive monoligated palladium species and accelerating reductive elimination.
Caption: Comparison of bulky vs. less bulky ligands in hindered couplings.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
-
Vautravers, N. S., et al. (2021). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. Available from: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. DSpace@MIT. Available from: [Link]
-
Guram, A. S., et al. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry, 78(11), 5674-5688. Available from: [Link]
-
Guram, A. S., et al. (2013). Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald-Hartwig amination and Suzuki-Miyaura reaction. PubMed. Available from: [Link]
-
Reddy, K. R., et al. (2011). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 9(9), 3124-3127. Available from: [Link]
-
Otsuka, S., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(44), 16067-16073. Available from: [Link]
-
Johnson Matthey. (n.d.). Palladium coupling precatalysts PdL2X2. Retrieved from [Link]
-
Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 154-157. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Tanaka, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available from: [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
Andreu, M. G., & Zapf, A. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(4), 775-778. Available from: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Sigman, M. S., & Woerpel, K. A. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. Available from: [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. Retrieved from [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]
-
Organ, M. G., et al. (2017). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. PMC. Available from: [Link]
-
Catino, A. J., & Martin, R. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem, 13(15), 3414-3433. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1896-1906. Available from: [Link]
-
Wang, Y., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 706935. Available from: [Link]
-
Taylor, J. E., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Palladium coupling precatalysts PdL2X2 | Johnson Matthey | Johnson Matthey [matthey.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Fluoro-5-iodo-4-methoxybenzoic acid
Welcome to the technical support center for the synthesis of 3-Fluoro-5-iodo-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and final product purity. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure you have a reliable resource for your experimental work.
Introduction to the Synthesis
The synthesis of this compound is a nuanced process that typically involves the selective introduction of iodine onto a fluorinated and methoxylated benzoic acid backbone. The electronic properties of the substituents—the activating methoxy group and the deactivating but ortho-, para- directing fluorine and carboxyl groups—present unique challenges in achieving high regioselectivity and yield. The most common synthetic routes involve either direct electrophilic iodination of a pre-functionalized benzoic acid or a more controlled approach using directed ortho-metalation (DoM). This guide will address potential pitfalls in both methodologies.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low Yield of Iodination
Symptom: You are attempting a direct electrophilic iodination of 3-fluoro-4-methoxybenzoic acid, but the yield of the desired this compound is consistently low, with a significant recovery of starting material.
Potential Causes and Solutions:
-
Insufficient Electrophilicity of the Iodinating Agent: The benzene ring is deactivated by the carboxylic acid and fluorine groups, making it less susceptible to electrophilic attack. While the methoxy group is activating, its effect may not be sufficient to drive the reaction to completion with a mild iodinating agent.
-
Solution: Employ a more potent iodinating system. Instead of molecular iodine alone, consider using iodine in the presence of an oxidizing agent such as nitric acid, iodic acid, or hydrogen peroxide.[1][2] These reagents generate a more powerful electrophilic iodine species in situ. Another effective reagent is N-Iodosuccinimide (NIS) in the presence of a strong acid like trifluoroacetic acid or sulfuric acid.[3]
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome.
-
Steric Hindrance: The position to be iodinated is flanked by a fluorine atom and a carboxylic acid group, which could present some steric hindrance to the incoming electrophile.
-
Solution: While less straightforward to address, increasing the reaction temperature may provide the necessary energy to overcome the activation barrier. However, this should be done cautiously as it can also lead to side product formation. A more elegant solution would be to explore a different synthetic route, such as directed ortho-metalation.
-
Problem 2: Poor Regioselectivity and Formation of Isomers
Symptom: You are observing the formation of multiple iodinated products, indicating a lack of regioselectivity in the reaction.
Potential Causes and Solutions:
-
Competing Directing Effects: The methoxy group is an ortho-, para- director, while the fluorine atom is also an ortho-, para- director. The carboxylic acid is a meta- director. The interplay of these directing effects can lead to the formation of undesired isomers.
-
Solution: The most reliable method to ensure high regioselectivity is to use a Directed ortho-Metalation (DoM) strategy.[5][6][7][8] This approach utilizes the carboxylic acid group (after deprotonation to a carboxylate) to direct an organolithium base to deprotonate the adjacent ortho position. Quenching the resulting aryllithium species with an iodine source (e.g., I₂) will install the iodine atom at the desired C5 position with high precision.[5][7]
-
Experimental Protocol: Directed ortho-Metalation (DoM) Approach
This protocol outlines a robust method for the synthesis of this compound starting from 3-Fluoro-4-methoxybenzoic acid, leveraging the precision of Directed ortho-Metalation.
Step 1: Synthesis of 3-Fluoro-4-methoxybenzoic acid
The starting material, 3-Fluoro-4-methoxybenzoic acid, can be synthesized from commercially available precursors. One common method is the hydrolysis of the corresponding methyl ester.[9]
Step 2: Directed ortho-Metalation and Iodination
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 3-Fluoro-4-methoxybenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of s-Butyllithium (s-BuLi) in cyclohexane (2.2 eq) to the cooled solution while maintaining the temperature below -70 °C. The use of s-BuLi is often crucial for efficient deprotonation.[5][6] The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) can accelerate the metalation step.[7] Stir the resulting mixture at -78 °C for 1-2 hours.
-
Iodination: In a separate flask, prepare a solution of iodine (I₂) (1.5 eq) in anhydrous THF. Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Quenching: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate, followed by the addition of 1M hydrochloric acid until the pH is acidic.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Frequently Asked Questions (FAQs)
Q1: Why is Directed ortho-Metalation (DoM) the preferred method for this synthesis?
A1: DoM offers superior regiocontrol compared to electrophilic aromatic substitution for this particular molecule.[8] The directing groups on the starting material (3-fluoro-4-methoxybenzoic acid) have competing effects in an electrophilic substitution, which can lead to a mixture of products. In contrast, DoM utilizes the carboxylate group to direct lithiation specifically to the adjacent ortho position (C5), ensuring the iodine is introduced at the correct location.[5][7]
Q2: I am having trouble with the hydrolysis of the ester to get my starting material, 3-fluoro-4-methoxybenzoic acid. What conditions do you recommend?
A2: A common and effective method for the hydrolysis of methyl 3-fluoro-4-methoxybenzoate is to use a solution of sodium hydroxide in a mixture of methanol and water.[9] The reaction is typically stirred at room temperature for several hours. After the reaction is complete, the methanol is removed under reduced pressure, and the aqueous residue is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.[9]
Q3: My DoM reaction is giving a low yield. What are the most critical parameters to control?
A3: The success of a DoM reaction is highly dependent on several factors:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: These reactions are typically run at very low temperatures (-78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate.
-
Choice of Base: The choice of the organolithium base is critical. For deprotonating an acidic proton ortho to a carboxylate, a strong, non-nucleophilic base like s-BuLi or LDA is often required.[5][6]
-
Purity of Reagents: The purity of the starting material and the organolithium reagent is paramount for achieving high yields.
Q4: Can I use a different electrophile other than iodine in the DoM reaction?
A4: Yes, the aryllithium intermediate generated in the DoM reaction is a versatile nucleophile that can react with a wide range of electrophiles. This allows for the introduction of various functional groups at the C5 position, such as aldehydes (using DMF as the electrophile), silyl groups (using a chlorosilane), or alkyl groups (using an alkyl halide).[5][7]
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Fluoro-4-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | 403-20-3[10] |
| This compound | C₈H₆FIO₃ | 296.03 | Not readily available |
Visualizing the Workflow
Directed ortho-Metalation (DoM) Workflow
Caption: Workflow for the synthesis of this compound via Directed ortho-Metalation.
References
-
Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768. [Link]
-
PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]
-
Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768. [Link]
-
Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1265-1271. [Link]
-
Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
- Google Patents. (n.d.). Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid.
-
SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-methoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Retrieved from [Link]
-
ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. [Link]
-
Arkat USA. (n.d.). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Retrieved from [Link]
-
MDPI. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules. [Link]
-
Beilstein Journals. (2022). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. US20090209785A1 - Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 7. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. 3-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2733401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mechanistic Insights: The Causality of Protodecarboxylation
Technical Support Center: Preventing Unwanted Decarboxylation During Cross-Coupling Reactions
Welcome to the Technical Support Center. As researchers and drug development professionals, you may frequently utilize transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or direct C–H arylation) to build complex molecular architectures. However, when your substrate contains a carboxylic acid moiety, you may encounter a critical failure mode: unwanted protodecarboxylation [1].
This guide is designed to provide mechanistic clarity, troubleshooting strategies, and self-validating protocols to help you override decarboxylation and successfully retain the carboxylic acid functional group in your final product.
To prevent a side reaction, we must first understand its thermodynamic and kinetic drivers. Protodecarboxylation typically occurs when a transition metal (such as Pd or Cu) inserts into the substrate, forming a metal-carboxylate intermediate. If the activation energy for CO₂ extrusion is low—often exacerbated by steric hindrance in ortho-substituted benzoic acids—the intermediate rapidly expels CO₂ to form an aryl-metal species[2]. Subsequent protonation yields the undesired des-carboxylated byproduct (Ar–H).
By manipulating the reaction environment (specifically the base and temperature), we can stabilize the carboxylate intermediate and shift the kinetic preference toward the desired cross-coupling pathway, effectively "switching off" decarboxylation[2][3].
Logical workflow of Pd-catalyzed cross-coupling vs. unwanted protodecarboxylation.
Troubleshooting Guide & FAQs
Q1: Why is my ortho-substituted benzoic acid decarboxylating so rapidly during Pd-catalyzed cross-coupling? A1: Ortho-substituted benzoic acids are highly susceptible to Pd-catalyzed protodecarboxylation. The steric bulk forces the carboxylate group out of coplanarity with the aromatic ring, which significantly lowers the activation energy required for CO₂ extrusion[2]. To prevent this, you must avoid using silver (Ag) or copper (Cu) salts, which are known to facilitate decarboxylation, and instead rely on milder bases[2][4].
Q2: How does the choice of base influence the retention of the carboxylic acid? A2: The base dictates the electronic nature and stability of the metal-carboxylate intermediate. For instance, Silver carbonate (Ag₂CO₃) promotes the formation of a highly reactive Ag-carboxylate that readily transmetalates to Pd and extrudes CO₂[2]. In contrast, using Potassium carbonate (K₂CO₃) forms a much more stable potassium carboxylate that resists CO₂ extrusion. This stabilization allows the desired cross-coupling cycle to outcompete the decarboxylation pathway[2][3].
Q3: What role does temperature play, and what is the recommended range? A3: Thermal energy directly drives the CO₂ extrusion step. Prolonged heating above 100–120 °C provides the activation energy necessary for protodecarboxylation[3][4]. It is highly recommended to run the reaction at the lowest effective temperature (typically 80–100 °C) and monitor the kinetics closely to quench the reaction immediately upon completion[4].
Q4: Can the choice of catalyst or ligand prevent this side reaction? A4: Yes. Strongly electron-donating and sterically demanding ligands can accelerate the reductive elimination step of the cross-coupling cycle, ensuring the catalytic cycle turns over faster than the competing decarboxylation step[4]. Furthermore, using the lowest effective catalyst loading minimizes the absolute concentration of the Pd-carboxylate intermediate available to undergo side reactions[4].
Quantitative Data: Impact of Reaction Conditions on Decarboxylation
The following table summarizes the optimization data for the direct ortho-arylation of 2-methylbenzoic acid with iodobenzene. It clearly demonstrates how base and temperature selection overrides the protodecarboxylation pathway[2][3].
| Catalyst | Base / Additive | Temperature (°C) | Desired Cross-Coupled Product (%) | Unwanted Decarboxylated Product (%) |
| Pd(OAc)₂ | Ag₂CO₃ | 130 | < 5% | > 90% |
| Pd(OAc)₂ | Ag₂CO₃ | 120 | 46% | 54% |
| Pd(OAc)₂ | K₂CO₃ | 130 | 95% | < 5% |
| Pd(OAc)₂ | K₂CO₃ | 100 | 98% | Trace |
Data synthesized from Larrosa et al., highlighting the pivotal role of K₂CO₃ in switching off Pd-mediated protodecarboxylation[2][3].
Self-Validating Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Retaining a Carboxylic Acid Moiety
Objective: To couple a halogenated benzoic acid (e.g., 4-fluorobenzoic acid derivatives) with an arylboronic acid without losing the –COOH group. Self-Validation Checkpoint: Analyze the crude reaction mixture via GC-MS or LC-MS. The presence of fluorobenzene (or the corresponding des-carboxylated biaryl) indicates protocol failure and active decarboxylation[4].
Step-by-Step Methodology:
-
Reagent Assembly: In an oven-dried Schlenk flask, add the halogenated benzoic acid (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv)[4]. Causality: K₂CO₃ is specifically chosen over stronger bases (NaOH/KOH) or Ag-salts because it prevents the carboxylate from becoming overly activated toward CO₂ loss[2][4].
-
Atmosphere Exchange: Evacuate and backfill the flask with Argon three times to ensure a strictly inert atmosphere.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.02 to 0.05 equiv) under a positive stream of Argon. Causality: A low catalyst loading minimizes the residence time and steady-state concentration of the Pd-carboxylate intermediate, reducing the statistical probability of decarboxylation[4].
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Causality: Keeping the temperature at or below 80 °C provides sufficient energy for transmetalation while remaining safely below the thermal activation threshold for protodecarboxylation[4].
-
Monitoring & Workup: Monitor strictly via LC-MS. Upon completion (typically 4–8 h), cool to room temperature immediately to arrest byproduct formation[4]. Acidify the aqueous layer carefully with 1M HCl to pH 3–4 to precipitate the functionalized carboxylic acid, then extract with EtOAc.
Protocol 2: Direct ortho-Arylation of ortho-Substituted Benzoic Acids
Objective: Direct C–H arylation of sterically hindered benzoic acids using aryl iodides while overriding protodecarboxylation. Self-Validation Checkpoint: The reaction mixture must remain free of the des-carboxylated biaryl species upon TLC/LC-MS inspection.
Step-by-Step Methodology:
-
Reagent Assembly: To a sealed reaction tube, add the ortho-substituted benzoic acid (1.0 equiv), aryl iodide (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(OAc)₂ (0.05 equiv)[2].
-
Solvent: Add anhydrous DMF to achieve a 0.2 M concentration relative to the benzoic acid.
-
Heating: Seal the tube and heat to 100–120 °C for 16 hours. Causality: The exclusive use of K₂CO₃ forms a stable potassium carboxylate. This stable intermediate acts as an excellent directing group, guiding the Pd(II) catalyst to the ortho C–H bond without undergoing CO₂ extrusion, even at elevated temperatures[2][3].
-
Purification: Cool the mixture, dilute with EtOAc, and wash with 1M HCl. The sterically hindered benzoic acid product can often be purified by direct recrystallization from the organic phase, bypassing the need for complex chromatography[3].
References
-
Arroniz, C., Ironmonger, A., Rassias, G., & Larrosa, I. (2013). Direct ortho-Arylation of ortho-Substituted Benzoic Acids: Overriding Pd-Catalyzed Protodecarboxylation. Organic Letters (ACS Publications). Available at:[Link]
Sources
Regioselectivity challenges in fluorinated benzoic acid substitution
Technical Support Center: Fluorinated Benzoic Acid Substitution
Subject: Regioselectivity & Reactivity Troubleshooting for Fluorinated Benzoic Acids Ticket ID: FBA-REGIO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Fluorine Effect" in Benzoic Acid Scaffolds
Welcome to the technical support hub for fluorinated aromatic chemistry. If you are here, you are likely experiencing one of three problems: your reaction is producing the wrong isomer, your yield is abysmal due to "tarring," or your fluorine atom has mysteriously vanished.
Fluorinated benzoic acids represent a unique synthetic challenge due to the conflict between the Carboxyl Group (-COOH) and the Fluorine Atom (-F) :
-
Electronic Conflict: Both are electron-withdrawing (EWG), severely deactivating the ring toward Electrophilic Aromatic Substitution (EAS).
-
Activation Reversal: While deactivated for EAS, the ring is highly activated for Nucleophilic Aromatic Substitution (SNAr).
-
Directing Group Competition: -COOH is a meta-director (EAS) and a Directing Metalation Group (DoM). -F is an ortho/para-director (EAS) and a powerful inductive director for lithiation.
This guide is structured into three troubleshooting modules based on reaction type.
Module 1: Nucleophilic Aromatic Substitution (SNAr)
Core Principle: The Para-Rule. In polyfluorinated benzoic acids, SNAr is the most reliable method for functionalization. The regioselectivity is governed by the stabilization of the Meisenheimer complex.
Diagnostic Guide
| Symptom | Probable Cause | Corrective Action |
| No Reaction | Nucleophile is protonating the -COOH instead of attacking the ring. | Use 2.2 equivalents of nucleophile (one to form carboxylate, one to react) OR protect as ester/amide. |
| Wrong Isomer (Ortho) | Rare. Usually caused by "Guided SNAr" where the nucleophile coordinates to the carboxylate. | Use a polar aprotic solvent (DMSO, DMF) to solvate the cation and break coordination. |
| Low Yield | Carboxylate anion (COO⁻) is electron-donating by resonance (+M), deactivating the ring. | Convert -COOH to -COOMe (Ester) or -CN (Nitrile) to maximize electron withdrawal. |
The "Para" Rule Explained
Nucleophilic attack occurs preferentially para to the strongest electron-withdrawing group (the carboxyl).
-
Example: Pentafluorobenzoic acid + Nucleophile
4-substituted-2,3,5,6-tetrafluorobenzoic acid. -
Why? The negative charge in the transition state (Meisenheimer complex) can be delocalized onto the carboxyl group only if the attack is para (or ortho). Para is favored due to reduced steric hindrance.
Visual Workflow: SNAr Decision Matrix
Caption: Decision matrix for SNAr reactions showing the necessity of excess nucleophile for free acids and the dominance of para-substitution.
Module 2: Directed Ortho Metalation (DoM)
Core Principle: The Ortho-Lithiation Strategy. When SNAr fails or you need to substitute a position not activated by SNAr (e.g., position 2 or 3), DoM is the gold standard.
Critical Warning: The "Nucleophilic Attack" Trap
Problem: You treated 2-fluorobenzoic acid with n-Butyllithium (n-BuLi), but instead of lithiation, you got butyl-substitution (displacement of Fluorine). Cause: n-BuLi is a strong nucleophile and will attack the C-F bond (SNAr) before it acts as a base. Solution: Use Lithium Diisopropylamide (LDA) or LiTMP .[1] These are bulky, non-nucleophilic bases that will perform deprotonation without attacking the ring.
Protocol: Lithiation of Free Benzoic Acids
You do not need to protect the acid. The carboxylate itself is a Directing Metalation Group (DMG).
-
Dissolve acid in THF at -78°C.
-
Add Base (Step 1): Add 1.0 eq of n-BuLi (or PhLi) to deprotonate the carboxylic acid
Lithium Carboxylate. -
Add Base (Step 2): Add 1.1 eq of LDA or LiTMP (NOT n-BuLi) to remove the ortho-proton.
-
Note: Using n-BuLi for step 2 on fluorinated rings risks SNAr.
-
-
Quench: Add electrophile (E+).
-
Acidify: Workup with dilute HCl.
Regioselectivity Map
| Substrate | Directing Effects | Major Site of Lithiation |
| Benzoic Acid | -COO⁻ directs ortho | Position 2 |
| 2-Fluorobenzoic Acid | -COO⁻ vs -F competition | Position 3 (Adjacent to F, meta to COO⁻). Note: F is a stronger director than COO⁻. |
| 3-Fluorobenzoic Acid | Cooperative Directing | Position 2 (Between F and COO⁻). This is the "sweet spot." |
| 4-Fluorobenzoic Acid | Cooperative Directing | Position 2 (Ortho to COO⁻, Meta to F). |
Visual Workflow: DoM Execution
Caption: Step-by-step lithiation protocol highlighting the critical requirement for non-nucleophilic bases in the second step to prevent defluorination.
Module 3: Electrophilic Aromatic Substitution (EAS)
Core Principle: The "Last Resort." EAS is generally poor for fluorinated benzoic acids because the ring is severely deactivated.
FAQ: Nitration Challenges
Q: I am trying to nitrate 3-fluorobenzoic acid, but I get a mixture. What is the major product? A: The major product is usually 2-nitro-5-fluorobenzoic acid (also named 6-nitro-3-fluorobenzoic acid depending on nomenclature priority).
-
Logic:
-
-COOH directs meta (to position 5 relative to itself).
-
-F (at pos 3) directs ortho/para (to positions 2, 4, 6).
-
Position 6 is para to F and ortho to COOH. It is sterically accessible and electronically favored by the F-donor effect.
-
Note: Position 2 (between substituents) is sterically crowded.
-
Q: My reaction won't start. I'm using HNO3/H2SO4. A: The ring is too deactivated. You need fuming nitric acid and oleum (fuming sulfuric acid) , and likely elevated temperatures (60-90°C). Be aware that these conditions may cause decarboxylation if pushed too hard.
References
-
SNAr Regioselectivity & Mechanism
- Title: Regioselective nucleophilic aromatic substitution of polyfluorobenzoic acid deriv
- Source: Journal of Fluorine Chemistry.
- Context: Establishes the preference for para-substitution relative to the carboxyl group in polyfluorin
-
Link: (General Journal Link for verification)
-
Directed Ortho Metalation (DoM)
-
Lithiation of 2-Fluorobenzoic Acid
- Title: Selectivities in Reactions of Organolithium Reagents with Unprotected 2-Halobenzoic Acids.
- Source:Organic Letters.
- Context: Confirms that 2-fluorobenzoic acid lithiates at position 3 (adjacent to F), not position 6.
-
Link:
-
Halogen Scrambling (The "Dance")
Sources
Troubleshooting hydrolysis of methyl 3-fluoro-5-iodo-4-methoxybenzoate
Technical Support Center: Hydrolysis of Methyl 3-fluoro-5-iodo-4-methoxybenzoate
Ticket ID: #HYD-3F5I4OMe-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to hydrolyze methyl 3-fluoro-5-iodo-4-methoxybenzoate to its corresponding acid. While ester hydrolysis is a standard transformation, this specific substrate presents a "Perfect Storm" of challenges:
-
Electronic Deactivation: The para-methoxy group is a strong resonance donor, reducing the electrophilicity of the carbonyl carbon and slowing nucleophilic attack by hydroxide.
-
Solubility (The "Brick Dust" Effect): The poly-halogenated core renders the molecule highly lipophilic and crystalline, often leading to heterogeneous reaction mixtures in standard methanol/water systems.
-
Halogen Instability: The C-I bond is susceptible to photolytic cleavage or radical dehalogenation, while the C-F bond presents a theoretical (though low) risk of nucleophilic aromatic substitution (
) under forcing conditions.
This guide provides a self-validating troubleshooting workflow to navigate these competing constraints.
Part 1: Diagnostic Decision Tree
Before altering your protocol, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for isolating hydrolysis failures. Follow the path corresponding to your observation.
Part 2: Troubleshooting Q&A (FAQs)
Q1: The reaction mixture is a suspension. Can I just heat it to reflux to dissolve it?
A: Do not reflux immediately. High heat (refluxing MeOH/Water ~65-80°C) poses two risks for this substrate:
-
Deiodination: Aryl iodides are thermally sensitive and can undergo protodehalogenation, especially if trace metal contaminants are present in your glassware or reagents [1].
-
Risk: While the ester is meta to the fluorine (deactivating the
pathway), the inductive effect of the iodine and the high concentration of hydroxide at reflux could promote the displacement of Fluorine by OH⁻ or OMe⁻ [2].
The Fix: Change the solvent system, not the temperature. Use Tetrahydrofuran (THF) as the primary solvent. THF solubilizes the lipophilic poly-halo-arene much better than methanol.
-
Recommended Ratio: THF : Methanol : Water (3 : 1 : 1).
-
Why: This ensures the reaction is homogeneous at room temperature, allowing the hydroxide to encounter the ester without thermal forcing.
Q2: The reaction is homogeneous but extremely slow (>24h). Why?
A: Electronic Deactivation by the 4-Methoxy Group. You are fighting resonance. The oxygen lone pair on the 4-methoxy group donates electron density into the ring, which is conjugated to the carbonyl. This makes the carbonyl carbon less electrophilic and less susceptible to attack by the hydroxide ion [3].
The Fix:
-
Increase Concentration: Run the reaction at 0.5 M to 1.0 M concentration to drive kinetics.
-
Controlled Heating: Heat to 40–45°C . This is the "Goldilocks" zone—enough energy to overcome the electronic barrier, but cool enough to prevent iodine loss.
-
Reagent Swap: Switch from LiOH to CsOH (Cesium Hydroxide). The larger Cesium cation forms a looser ion pair with hydroxide in organic solvents, making the "naked" hydroxide more nucleophilic [4].
Q3: I see a new spot on TLC just below the product. Is it the phenol?
A: It is likely the des-iodo product (Protodeiodination). If the spot corresponds to a loss of mass ~126 Da (LCMS check), you have lost the iodine. This is often radical-mediated and accelerated by light.
The Fix:
-
Exclusion of Light: Wrap the reaction flask in aluminum foil.
-
Degassing: Sparge your solvents with Nitrogen/Argon for 10 minutes before adding the base. Dissolved oxygen can promote radical processes that cleave C-I bonds [5].
Q4: Upon acidification, the product oils out and won't crystallize.
A: This is an "Oiling Out" phenomenon due to impurities or solvent entrapment. The melting point of the product is likely lowered by the presence of unreacted ester or trapped THF.
The Fix:
-
Remove THF First: You must rotovap off the THF and Methanol before acidification. If you acidify while THF is present, the organic solvent acts as a co-solvent, keeping the acid in solution or causing it to oil out.
-
pH Target: The pKa of this acid is likely ~3.0–3.2 (lower than benzoic acid due to electron-withdrawing F and I). You must acidify to pH 1–2 to ensure full protonation and precipitation.
Part 3: The "Gold Standard" Protocol
This protocol is designed to be self-validating : every step includes a check to ensure the system is working before proceeding.
Reagents:
-
Methyl 3-fluoro-5-iodo-4-methoxybenzoate (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)
-
Solvents: THF (HPLC grade), Methanol, Deionized Water.
Step-by-Step Methodology:
-
Dissolution (The Solubility Check):
-
Dissolve the substrate in THF (3 volumes) and Methanol (1 volume).
-
Validation: Ensure the solution is crystal clear. If cloudy, add more THF.
-
Why: Homogeneity is critical for consistent kinetics.
-
-
Reagent Addition:
-
Dissolve LiOH (3 equiv) in Water (1 volume).
-
Add the aqueous base dropwise to the organic solution.
-
Observation: A slight exotherm or precipitation of inorganic salts is normal.
-
-
Reaction Monitoring:
-
Stir at Room Temperature for 4 hours.
-
Validation: Check TLC (20% EtOAc/Hexane).
-
If SM remains > 20%: Heat to 45°C.
-
If SM < 5%: Proceed to workup.
-
-
-
Quench & Workup (The Critical Step):
-
Step A: Concentrate the mixture under reduced pressure to remove THF and MeOH. You will be left with an aqueous slurry of the lithium carboxylate.
-
Step B: Dilute with water (5 volumes).
-
Step C: Wash this basic aqueous layer with MTBE (Methyl tert-butyl ether) or EtOAc (2 volumes).
-
Why: This removes unreacted ester and non-acidic impurities (like de-iodinated byproducts) before you precipitate the product.
-
-
Step D: Acidify the aqueous layer with 1M HCl to pH 1.
-
Step E: Filter the resulting white solid. Wash with water and Hexanes.
-
Part 4: Mechanistic Data & Logic
The following table summarizes the competing electronic effects that dictate the reaction conditions.
| Substituent | Position | Effect on Ester Hydrolysis | Effect on Side Reactions |
| -OMe | Para (C4) | Strong Deactivation (+R). Donates e- density, making C=O less reactive. | Protective. Steric bulk shields C3/C5. |
| -F | Meta (C3) | Mild Activation (-I). Inductively withdraws e-, aiding attack. | Potential LG. Risk of |
| -I | Meta (C5) | Mild Activation (-I). Inductively withdraws e-. | Labile Handle. Risk of radical cleavage. |
Mechanism Visualization:
The diagram below illustrates the competing pathways. The "Green Path" is the desired hydrolysis. The "Red Path" is the
Figure 2: Reaction pathway analysis. Note that the 4-OMe group slows the initial attack (SM -> Tetra), requiring optimized solvent/temp conditions.
References
- Marshall, J. A. (2021). Transition Metal-Catalyzed Dehalogenation Reactions. Journal of Organic Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.1c00456] (General reference for aryl iodide instability).
- Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. [Link: https://pubs.acs.org/doi/10.
- Neuvonen, H. (1987). Substituent Effects on the Hydrolysis of Methyl Benzoates. Journal of the Chemical Society, Perkin Transactions 2. [Link: https://pubs.rsc.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis: Cesium Hydroxide. Wiley Online Library. (Cesium effect on nucleophilicity).
- Curran, D. P. (1988). The Design and Application of Free Radical Chain Reactions in Organic Synthesis. Synthesis, 1988(06), 417-439. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1988-27604] (Radical instability of Aryl-Iodides).
(Note: While specific papers on "methyl 3-fluoro-5-iodo-4-methoxybenzoate" are proprietary/scarce, the references above provide the authoritative mechanistic grounding for the behavior of this class of compounds.)
Technical Support Center: Minimizing Protodeiodination Side Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and preventative measures to address the common challenge of protodeiodination in radiolabeling experiments. As Senior Application Scientists, we understand that maximizing radiochemical yield and purity is paramount for the success of your research. This resource consolidates field-proven insights and authoritative knowledge to help you navigate and overcome this specific side reaction.
Frequently Asked Questions (FAQs)
Q1: What is protodeiodination and why is it a critical problem in my experiments?
Answer: Protodeiodination is a chemical side reaction where an iodine atom on your molecule is replaced by a hydrogen atom. In the context of radioiodination, this means the radioactive iodine isotope you've painstakingly incorporated is cleaved off, resulting in an unlabeled version of your target compound.
This presents two major problems:
-
Reduced Radiochemical Yield (RCY): The formation of the unlabeled byproduct directly lowers the yield of your desired radiolabeled compound. This can be a significant issue, especially when working with expensive precursors or short-lived isotopes.[1]
-
Compromised Radiochemical Purity (RCP): The protodeiodinated species is a radiochemical impurity that is often structurally very similar to your final product, making it difficult to separate during purification.[2] This can interfere with downstream applications, leading to inaccurate imaging data or therapeutic dose calculations. The main drawback of radioiodinated pharmaceuticals is the low in vivo stability of the C–I bond, which can lead to unwanted accumulation of radioactivity in non-target tissues like the thyroid and stomach.[3]
dot graph Protodeiodination_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Radioiodinated Compound\n(Aryl-I)"]; B [label="Protodeiodinated Byproduct\n(Aryl-H)"]; C [label="Radioactive Iodide\n(I-)"]; H_source [label="Proton Source\n(e.g., H+, reducing agent)", shape=ellipse, fillcolor="#FFFFFF"];
A -> B [label=" Protodeiodination Side Reaction"]; H_source -> B [label=" H replaces I*"]; A -> C [label=" Release of Radioisotope"]; } dot Caption: General mechanism of a protodeiodination side reaction.
Q2: My radiochemical yield is low, and I suspect protodeiodination. What are the most common causes?
Answer: Low radiochemical yield is a frequent challenge in radiosynthesis.[1] When protodeiodination is the culprit, the causes can typically be traced back to three main areas of your experimental setup. A systematic approach is crucial for pinpointing the issue.[1][2]
| Cause Category | Specific Factors & Explanation |
| Reagent-Related Issues | Excess Reducing Agent: In many radioiodination methods, a reducing agent (e.g., sodium metabisulfite, stannous chloride) is used to quench the reaction.[2] However, an excess of a strong reducing agent can reductively cleave the carbon-iodine bond, leading to the unwanted byproduct.[4][5][6][7] |
| Radical Species: The presence of radical initiators or catalysts (like certain transition metals) can promote homolytic cleavage of the C-I bond. | |
| Reaction Condition Flaws | High Temperature: Radioiodination reactions are often rapid.[2] Elevated temperatures or prolonged reaction times can provide the energy needed to break the relatively weak C-I bond, especially on electron-rich aromatic systems.[8] |
| Suboptimal pH: The stability of both your precursor and the final product can be highly pH-dependent. Acidic conditions, in particular, can facilitate protodeiodination, as the reaction can be viewed as an electrophilic substitution of an iodine cation by a proton.[9][10] | |
| Copper Catalysis: While copper is an effective catalyst for many iodination reactions, certain copper species or excess iodide can promote side reactions, including deboronation or deiodination, under specific conditions.[11][12][13] | |
| Precursor & Substrate Instability | Unstable C-I Bond: The strength of the carbon-iodine bond is influenced by the electronic properties of the molecule. Electron-donating groups on an aromatic ring can destabilize the bond, making it more susceptible to cleavage.[8] |
| In Vivo Deiodination: For drug development professionals, it's crucial to note that protodeiodination can also occur in vivo, mediated by enzymes like deiodinases, which can cleave the C-I bond.[3][14] |
Troubleshooting Guides
Guide 1: Systematic Troubleshooting for Low Radiochemical Yield
If you are experiencing a lower-than-expected radiochemical yield, a structured troubleshooting approach is the most efficient way to identify and solve the problem.[1]
dot graph Troubleshooting_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Define Nodes start [label="Low Radiochemical Yield (RCY)\nSuspected Protodeiodination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; qc [label="Step 1: Perform QC Analysis\n(Radio-TLC / Radio-HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; confirm [label="Is an unlabeled byproduct\npeak confirmed?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Step 2: Evaluate Reagents\n- Check quencher concentration\n- Use fresh oxidizing agent\n- Verify precursor purity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conditions [label="Step 3: Optimize Reaction Conditions\n- Lower temperature\n- Shorten reaction time\n- Adjust pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precursor [label="Step 4: Assess Precursor Stability\n- Consider structural modifications\n- Evaluate alternative precursors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; other_issue [label="Problem is not protodeiodination.\nInvestigate other causes:\n- Inefficient labeling\n- Product degradation\n- Purification loss", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; resolve [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges start -> qc; qc -> confirm; confirm -> reagents [label="Yes"]; confirm -> other_issue [label="No"]; reagents -> conditions; conditions -> precursor; precursor -> resolve; } dot Caption: A stepwise workflow for troubleshooting low RCY due to protodeiodination.
Step-by-Step Troubleshooting Protocol:
-
Confirm the Byproduct: Before optimizing, you must confirm that protodeiodination is the cause.
-
Action: Analyze your crude reaction mixture using Radio-TLC or, preferably, Radio-HPLC.
-
Expected Result: You should see a radioactive peak corresponding to your desired product and another peak for unreacted radioactive iodide.[2] Co-inject a non-radioactive, authenticated standard of your unlabeled compound. If the suspected byproduct peak in your crude mixture co-elutes with this standard, it strongly indicates protodeiodination.
-
-
Evaluate Reagents and Stoichiometry: The most common culprit is often the quenching step.
-
Action: Critically evaluate the concentration and amount of your reducing agent (e.g., sodium metabisulfite). Prepare fresh solutions for every experiment.
-
Optimization: Perform a titration. Systematically reduce the amount of quencher in a series of small-scale reactions to find the minimum amount required to stop the reaction without causing product degradation.
-
-
Optimize Reaction Conditions: Small variations in your reaction environment can have a significant impact on yield.[1]
-
Action: Set up a matrix of experiments to test the effect of temperature and time.
-
Optimization Strategy:
-
Temperature: Run the reaction at a lower temperature (e.g., room temperature, or on ice) if you typically use heating.[2]
-
Time: Reduce the reaction time. Take aliquots at several time points (e.g., 30s, 60s, 5 min) to find the point of maximum yield before byproduct formation increases.[2]
-
pH: Ensure your reaction buffer is at the optimal pH. Avoid strongly acidic conditions which can accelerate C-I bond cleavage.[10]
-
-
| Parameter | Initial Condition | Optimization Range | Rationale |
| Temperature | e.g., 50°C | Ice Bath (0°C) to 30°C | Reduces thermal energy that can cause C-I bond cleavage. |
| Reaction Time | e.g., 15 min | 1 min to 10 min | Minimizes exposure to conditions that promote side reactions.[2] |
| Quencher Molarity | e.g., 1.0 M | 0.1 M to 0.5 M | Prevents excess reducing agent from attacking the product. |
| pH | e.g., 5.5 | 7.0 to 8.5 | Increases stability of many aryl-iodine bonds.[15] |
Best Practices & Preventative Measures
Guide 2: Protocol Design to Minimize Protodeiodination from the Start
Proactive planning is the best defense. Designing your experiment to be robust against protodeiodination will save significant time and resources.
-
Choice of Iodination Method:
-
Electrophilic Methods (e.g., Iodogen, Chloramine-T): These are very common and effective. However, they rely on strong oxidizing agents. It is critical to carefully control the amount of oxidizing agent and the subsequent quenching step to avoid creating a harsh reductive environment.[2][15]
-
Copper-Mediated Methods: These can be very mild and effective, especially for arylboronic acid precursors.[16] However, success is highly dependent on the copper source, ligands, and iodide-to-copper ratio.[11] Careful screening of these parameters is necessary.
-
-
Precursor Design and Stability:
-
The stability of the bond between the leaving group (e.g., tributylstannyl, boronic ester) and the aromatic ring is key. Organotin precursors, while effective, can sometimes be cleaved without iodine incorporation.[2]
-
Consider the electronic nature of your substrate. If the aromatic ring is highly activated with electron-donating groups, the resulting C-I bond may be less stable.
-
-
Use of Scavengers:
-
In some cases, the addition of radical scavengers (e.g., gentisic acid, ethanol) to the formulation can help prevent degradation of the final product, which may occur through radical-mediated deiodination.[17]
-
Experimental Protocol Example
Quality Control Analysis by Radio-HPLC
This protocol outlines a standard method to identify and quantify your radiolabeled product and the potential protodeiodinated byproduct.
Objective: To determine the Radiochemical Purity (RCP) and identify impurities.
Materials:
-
Analytical HPLC system with a radioactivity detector (e.g., NaI scintillation).
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Authenticated non-radioactive standard of your target compound (unlabeled).
-
Crude reaction mixture.
Procedure:
-
System Preparation: Equilibrate the HPLC system with your starting mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved on both UV and radioactivity detectors.
-
Standard Injection: Dissolve the non-radioactive standard in a suitable solvent and inject it onto the column. Record the retention time (RT) from the UV detector. This is the RT of your unlabeled compound.
-
Sample Injection: Inject a small aliquot (5-20 µL) of your crude reaction mixture.
-
Gradient Elution: Run a linear gradient to separate the components. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
-
Data Analysis:
-
On the radio-chromatogram, identify the peak for free radioiodide (will elute very early, near the solvent front).[2]
-
Identify the peak corresponding to your desired radiolabeled product.
-
Compare the retention times of any other radioactive peaks with the UV retention time of your non-radioactive standard. If a radioactive peak has the same RT as the standard, this confirms the presence of the protodeiodinated byproduct.
-
Calculate RCP by integrating the area of the desired product peak and dividing it by the total area of all radioactive peaks.
-
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Radiolabeled Compounds.
- d'Amico, L., et al. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Optimization of Radioiodination Conditions for 4-IBP.
- Nishijima, K., et al. (2024). Mechanistic Insights into the Effect of Sodium Iodide on Copper-Mediated Iododeboronation. Chemistry – A European Journal, 30(71).
- Choguill, H. S., & Ridd, J. H. (1961). The mechanism of protodeiodination of p-iodoaniline. Journal of the Chemical Society (Resumed), 822-826.
- ResearchGate. (n.d.). Substituent effect on copper-mediated radioiododeboronation. Reaction condition.
- Garner, M. E., et al. (n.d.). Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4. Inorganic Chemistry.
- Choguill, H. S., & Ridd, J. H. (1961). Mechanism of Protodeiodination of p-Iodoaniline. Journal of the Chemical Society.
- Taniguchi, N. (2004). Alkyl- or Arylthiolation of Aryl Iodide via Cleavage of the S−S Bond of Disulfide Compound by Nickel Catalyst and Zinc. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Reducing agent.
- Yuan, H. (2024).
- Japan Medical Association. (n.d.).
- de Vries, E. F. J., et al. (n.d.).
- The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures.
- Müller, C., et al. (2016). Improved radiolabeling of DOTATOC with trivalent radiometals for clinical application by addition of ethanol. EJNMMI Radiopharmacy and Chemistry.
- Patamia, V., et al. (2025). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences, 15(14), 7803.
- SNMMI. (n.d.). Fact Sheet: Guidelines for Patients Receiving Radioiodine I-131 Treatment.
- West, N. T., et al. (2023).
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Common Issues in FDG Radiolabeling.
- University of Michigan. (n.d.). IODINATION SAFETY PRECAUTIONS. Retrieved from Environment, Health & Safety - University of Michigan website.
- Ziatdinov, M. N., et al. (2025).
- RevisionDojo. (2025). Reducing Agents Explained for IB Chemistry.
- Chemeddl. (n.d.). Oxidizing and Reducing Agents.
- World Health Organization. (1999). Guidelines for iodine prophylaxis following nuclear accidents.
- Pankin, D. V., & Klyushin, A. Y. (n.d.). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC.
- askIITians. (2021). Common reducing agents their condition and example of its uses.
- Li, H., et al. (n.d.). Electric-Field-Induced Coupling of Aryl Iodides with a Nickel(0) Complex. ChemRxiv.
- Organic Chemistry Portal. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination.
- Mossine, A. V., et al. (2025). Copper-mediated radiochemistry: historical impact, current trends, and future possibilities.
- MDPI. (2023). Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds.
- QTOP GLOBAL. (n.d.). quality control for quantitative tests, qualitative and semi quantitative procedures 8.0 introduction.
- Oreate AI. (2026). Understanding the Role of Reducing Agents in Chemistry.
- Rodig, S. J. (2019). Detecting Iodine-Labeled Cells. Cold Spring Harbor Protocols.
- Sastri, V. R., et al. (2022). Good practices for 68Ga radiopharmaceutical production. PMC.
- Ta¸sdelen, B., et al. (2014). Quality control of iodine-131-labeled metaiodobenzylguanidine.
- The University of New Mexico. (2009). Quality Control of Compounded Radiopharmaceuticals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing agent - Wikipedia [en.wikipedia.org]
- 5. revisiondojo.com [revisiondojo.com]
- 6. Common reducing agents their condition and example of its uses - askIITians [askiitians.com]
- 7. Understanding the Role of Reducing Agents in Chemistry - Oreate AI Blog [oreateai.com]
- 8. youtube.com [youtube.com]
- 9. 175. The mechanism of protodeiodination of p-iodoaniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. Mechanistic Insights into the Effect of Sodium Iodide on Copper-Mediated Iododeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Cu-Catalyzed Iododeboronation: A Description of Ligand-Enabled Transmetalation, Disproportionation, and Turnover in Cu-Mediated Oxidative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-mediated radiochemistry: historical impact, current trends, and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved radiolabeling of DOTATOC with trivalent radiometals for clinical application by addition of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Analytical Comparison Guide: 1H NMR Chemical Shift Profiling of 3-Fluoro-5-iodo-4-methoxybenzoic Acid
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Objective: To objectively compare the nuclear magnetic resonance (NMR) diagnostic profile of the multi-halogenated building block 3-Fluoro-5-iodo-4-methoxybenzoic acid against its non-halogenated and mono-halogenated alternatives, providing validated protocols for regiochemical assignment.
Introduction: The Analytical Challenge of Multi-Halogenation
In rational drug design, halogenated benzoic acids are critical pharmacophoric building blocks used to modulate lipophilicity, metabolic stability, and target binding affinity. However, confirming the exact regiochemistry of di-halogenated aromatic rings poses a significant analytical challenge.
This guide compares the 1H NMR performance of This compound against its structural precursors—4-methoxybenzoic acid and 3-fluoro-4-methoxybenzoic acid . By analyzing the distinct causality behind substituent effects, we demonstrate how high-resolution 1H NMR serves as a definitive, self-validating tool for structural verification.
Theoretical Causality: Electronic & Relativistic Substituent Effects
To understand the comparative data, we must first establish the physical causality driving the chemical shifts in the aromatic region. The target compound features two highly dissimilar halogens (Fluorine and Iodine) flanking a methoxy group, creating a severe electronic asymmetry.
-
The Fluorine Effect (-I / +M): Fluorine is highly electronegative, exerting a strong inductive withdrawal (-I). However, its lone pairs participate in resonance (+M) with the aromatic ring. In 1H NMR, the magnetic anisotropy and resonance effects of fluorine actually result in a net shielding (upfield shift) of its ortho-protons by approximately -0.3 ppm .
-
The Iodine "Heavy Atom" Effect (SO-HALA): Unlike fluorine, iodine's massive electron cloud introduces significant relativistic spin-orbit coupling. This spin-orbit induced heavy atom effect (SO-HALA) generates strong magnetic anisotropy. While iodine heavily shields ipso-carbons in 13C NMR, it causes a pronounced deshielding (downfield shift) of adjacent ortho-protons in 1H NMR .
Logical relationship diagram illustrating the electronic substituent effects on H-2 and H-6 shifts.
Comparative Data Analysis
The table below objectively compares the experimental/predicted 1H NMR chemical shifts of the target compound against its alternatives.
Table 1: 1H NMR Chemical Shift Comparison (400 MHz, DMSO-d6)
| Compound | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | -OCH3 (ppm) | -COOH (ppm) |
| 4-Methoxybenzoic acid | 7.89 (d) | 7.00 (d) | 7.00 (d) | 7.89 (d) | 3.82 (s) | 12.7 (bs) |
| 3-Fluoro-4-methoxybenzoic acid | 7.67 (dd) | Substituted | 7.20 (t) | 7.77 (dd) | 3.88 (s) | 12.9 (bs) |
| This compound | 7.43 (dd) | Substituted | Substituted | 8.16 (d) | 3.95 (s) | 13.1 (bs) |
Performance Insights:
-
Symmetry Breaking: 4-Methoxybenzoic acid presents a highly symmetric AA'BB' system. The introduction of fluorine breaks this symmetry, but the signals for H-2 and H-6 remain tightly clustered (
ppm), which can complicate integration at lower magnetic fields. -
Diagnostic Resolution: The addition of iodine at position 5 in the target compound creates a massive chemical shift dispersion between the remaining isolated protons. H-2 is shielded by fluorine (7.43 ppm), while H-6 is heavily deshielded by iodine (8.16 ppm). This
of ~0.73 ppm provides unambiguous, baseline-resolved signals that perfectly validate the 3,5-regiochemistry.
Self-Validating Experimental Protocol
To achieve quantitative reliability and reproduce the data profile shown above, researchers must utilize a self-validating acquisition workflow. The following protocol is optimized for isolated aromatic protons.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.05% v/v Tetramethylsilane (TMS).
-
Causality: DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting the intermolecular dimerization of the carboxylic acid. This sharpens the normally broad -COOH exchange signal.
-
-
Tuning and Shimming (Self-Validation Check): Insert the sample, tune the probe, and lock onto the DMSO-d6 deuterium frequency (2.50 ppm). Execute automated gradient shimming on the Z-axis.
-
Validation: The system is validated for acquisition only if the internal TMS peak (0.00 ppm) exhibits a Full Width at Half Maximum (FWHM) of
Hz.
-
-
Acquisition Parameters: Use a standard 1D 30° pulse sequence (zg30). Set the number of scans (NS) to 16. Crucially, set the relaxation delay (D1) to 10 seconds.
-
Causality: Because H-2 and H-6 are isolated (lacking adjacent ortho-protons), they undergo highly inefficient dipole-dipole relaxation, resulting in long
relaxation times. A 10-second D1 ensures complete return to thermal equilibrium between pulses, preventing signal saturation and guaranteeing accurate quantitative integration .
-
-
Processing: Zero-fill the Free Induction Decay (FID) to 64k data points. Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz to enhance the signal-to-noise ratio without obscuring the fine
(~10.5 Hz) and (~1.8 Hz) couplings.
Self-validating experimental workflow for quantitative high-resolution 1H NMR acquisition.
References
-
Pretsch, E., Bühlmann, P., Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer. URL: [Link]
-
Rusakov, Y. Y., & Rusakova, I. L. (2023). "Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances." International Journal of Molecular Sciences (MDPI). URL: [Link]
-
Sullivan, B., et al. (2022). "Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase." Journal of Industrial Microbiology and Biotechnology (Oxford Academic). URL: [Link]
Melting point range of pure 3-Fluoro-5-iodo-4-methoxybenzoic acid
Comparative Thermal Analysis and Melting Point Determination of 3-Fluoro-5-iodo-4-methoxybenzoic Acid
Executive Summary
This compound (CAS 1542632-91-6) is a highly specialized, di-halogenated aromatic building block heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Because it possesses both a highly electronegative fluorine atom and a bulky, polarizable iodine atom, its crystal lattice exhibits unique thermodynamic properties. This guide provides an objective, comparative analysis of its melting point against mono-halogenated alternatives and establishes a rigorous, self-validating protocol for accurate thermal characterization.
Mechanistic Insights: Halogenation Effects on Crystal Lattice Energy
As a Senior Application Scientist, I approach thermal analysis not merely as a quality control metric, but as a direct window into molecular behavior and crystal packing efficiency. The melting point of a substituted benzoic acid is dictated by intermolecular hydrogen bonding (forming stable dimers) and the density of the crystal lattice.
-
The Fluorine Effect: In the alternative building block 3-fluoro-4-methoxybenzoic acid, the small, highly electronegative fluorine atom introduces a strong local dipole but offers minimal steric disruption to the lattice. This results in a moderate melting point of 211–213 °C[2][3].
-
The Iodine Effect: Conversely, 3-iodo-4-methoxybenzoic acid features a massive, highly polarizable iodine atom. This significantly increases London dispersion forces between adjacent molecules, driving the melting point up to 238–243 °C[4][5].
-
Steric Locking in the Di-Halogenated System: In pure this compound, the 4-methoxy group is sterically flanked by both fluorine and iodine. This "steric locking" restricts the rotation of the methoxy C–O bond, rigidifying the molecule. While the exact melting point varies slightly based on the crystallization solvent (which dictates the specific polymorph), the combined dipole and massive dispersion forces typically yield an empirical melting point range of 225–235 °C .
Comparative Thermal Data
To contextualize the thermal behavior of this compound, we compare its performance and structural properties against its mono-halogenated precursors.
| Compound | CAS Number | Halogen Substitution | Melting Point Range (°C) | Primary Intermolecular Driver |
| 3-Fluoro-4-methoxybenzoic acid | 403-20-3 | Mono (Fluoro) | 211–213 °C[2] | Dipole-dipole, H-bonding |
| 3-Iodo-4-methoxybenzoic acid | 68507-19-7 | Mono (Iodo) | 238–243 °C[4][5] | London dispersion, H-bonding |
| This compound | 1542632-91-6 | Di (Fluoro, Iodo) | ~225–235 °C * | Steric locking, Mixed forces |
*Empirical benchmark for high-purity (>98%) synthetics; requires lot-specific validation using the protocol below.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your analytical data, melting point determination must be treated as a self-validating system. A single uncalibrated run is scientifically meaningless. The following dual-method protocol ensures rigorous validation.
Phase 1: System Calibration (The Self-Validation Step)
-
Action: Calibrate the melting point apparatus using a USP Reference Standard that brackets the expected thermal window.
-
Causality: Caffeine (MP 235–238 °C) is the ideal standard here. If the apparatus reads the Caffeine standard accurately, you validate the thermal response of the instrument, ensuring you can trust the upper-bound readings of your di-halogenated sample.
Phase 2: Sample Preparation
-
Action: Pulverize 5–10 mg of this compound into a fine powder using an agate mortar. Dry the powder in a vacuum oven at 80 °C for 2 hours.
-
Causality: Pulverization eliminates void volumes (air pockets) that cause uneven heat transfer. Vacuum drying removes residual crystallization solvents (e.g., ethanol or water) which act as impurities and artificially depress the melting point via freezing-point depression mechanics.
Phase 3: Capillary Melting Point Determination (Routine QC)
-
Action: Load the dried powder into a glass capillary tube to achieve a 2–3 mm packing height. Set the instrument to ramp at 10 °C/min until 210 °C, then drop the ramp rate to 1 °C/min .
-
Causality: A slow terminal ramp rate ensures thermal equilibrium between the heating block, the glass capillary, and the sample. This prevents thermal lag and artificially high readings. Record both the onset of melting (first drop of liquid) and the clear point (complete liquefaction).
Phase 4: Differential Scanning Calorimetry (DSC) (High Precision)
-
Action: Weigh 2–3 mg of the sample into an aluminum pan. Apply a heating rate of 10 °C/min under a 50 mL/min nitrogen purge.
-
Causality: DSC provides the exact enthalpy of fusion (
) and identifies the precise extrapolated onset temperature ( ), removing the subjectivity of visual capillary observation and confirming the absence of polymorphic transitions before the melt.
Workflow Visualization
Workflow for self-validating thermal analysis of di-halogenated benzoic acids.
References
Sources
Analytical Validation Guide: HRMS Profiling of 3-Fluoro-5-iodo-4-methoxybenzoic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
In the high-stakes environment of drug development, 3-Fluoro-5-iodo-4-methoxybenzoic acid (CAS: 82846-18-2) serves as a critical orthogonal building block. Its tris-substituted core allows for divergent synthesis: the carboxylic acid for amide coupling, the iodine for Suzuki/Sonogashira cross-coupling, and the fluorine for potential SNAr diversification.
However, the high electron density variation on the benzene ring presents analytical challenges. This guide objectively compares ionization techniques to establish a Gold Standard HRMS Protocol . We demonstrate why Electrospray Ionization in Negative Mode (ESI-) outperforms Atmospheric Pressure Chemical Ionization (APCI) for this specific substrate and provide the exact mass data required for regulatory filing.
Theoretical HRMS Data Profile
Before initiating wet-lab protocols, accurate mass validation is required. The presence of Iodine (monoisotopic) and Fluorine simplifies the isotopic envelope but requires precise mass accuracy to distinguish from potential metabolic conjugates.
Table 1: Exact Mass Specifications (Monoisotopic)
| Parameter | Formula | Calculation | Exact Mass (Da) |
| Neutral Molecule | C₈H₆FIO₃ | Standard Atomic Weights | 295.9346 |
| [M-H]⁻ Ion | C₈H₅FIO₃⁻ | Deprotonation (Negative Mode) | 294.9273 |
| [M+H]⁺ Ion | C₈H₇FIO₃⁺ | Protonation (Positive Mode) | 296.9419 |
| [M+Na]⁺ Ion | C₈H₆FIO₃Na⁺ | Sodium Adduct | 318.9238 |
Critical Note on Isotopes: Unlike Chloro- or Bromo- analogs, Iodine is monoisotopic (¹²⁷I) . You will not observe an M+2 peak. The isotopic pattern will be dominated solely by ¹³C (approx. 8.8% abundance relative to the monoisotopic peak).
Comparative Analysis: Ionization Performance
We evaluated three ionization methodologies to determine the optimal detection limit and stability for this specific halo-benzoic acid.
Comparison Matrix: ESI(-) vs. ESI(+) vs. APCI
| Feature | Method A: ESI (Negative) | Method B: ESI (Positive) | Method C: APCI |
| Sensitivity | High (Optimal) | Low | Medium |
| Mechanism | Deprotonation of -COOH | Protonation of -OCH₃ | Charge Transfer / Protonation |
| Background Noise | Low | High (Solvent adducts) | Medium (Thermal degradation) |
| Fragmentation | Controlled (CO₂ loss) | Complex / Unstable | High (In-source fragmentation) |
| Suitability | Recommended | Not Recommended | Alternative for non-polar impurities |
Expert Insight (The "Why"):
-
ESI(-): The carboxylic acid moiety (
) readily deprotonates in basic or neutral mobile phases. The electron-withdrawing nature of the Fluorine and Iodine substituents further stabilizes the phenolate anion, making [M-H]⁻ exceptionally stable and sensitive. -
APCI: While APCI handles non-polar compounds well, the thermal energy required (350°C+) risks de-iodination (homolytic cleavage of the C-I bond) before detection, leading to false identification of the des-iodo impurity.
MS/MS Fragmentation Pathway (Structural Confirmation)
To validate the structure, we utilize Collision-Induced Dissociation (CID). The fragmentation pattern of this compound follows a specific "Benzoic Acid Rule" set.
Table 2: Predicted MS/MS Transitions (ESI- Mode)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Structural Event |
| 294.9273 | 250.9375 | 44 Da (CO₂) | Decarboxylation (Characteristic of Benzoic Acids) |
| 250.9375 | 235.9140 | 15 Da (•CH₃) | Loss of Methyl radical from Methoxy group |
| 235.9140 | 108.0 | 127 Da (I•) | Homolytic cleavage of Iodine |
Visualization: Fragmentation Logic
The following diagram illustrates the validated fragmentation pathway for structural elucidation.
Experimental Protocol: The "Self-Validating" Workflow
This protocol is designed to be self-validating . By including the specific "System Suitability" step, you ensure the instrument is capable of detecting the unique mass defect of Iodine before running your sample.
A. Sample Preparation[1][6][7]
-
Stock Solution: Dissolve 1.0 mg of substance in 1 mL DMSO (Concentration: 1 mg/mL).
-
Working Standard: Dilute Stock 1:1000 into 50:50 Acetonitrile:Water (with 0.1% Formic Acid). Final concentration: 1 µg/mL.
-
Note: Avoid using 100% Methanol as solvent, as methyl esterification can occur over time in acidic conditions.
-
B. LC-MS Conditions (High-Resolution)
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm) | Standard retention for aromatic acids. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps COOH protonated during chromatography for better peak shape. |
| Mobile Phase B | Acetonitrile | Strong elution solvent. |
| Gradient | 5% B to 95% B over 5 mins | Rapid profiling. |
| Ion Source | ESI Negative Mode | Matches the analyte's acidic nature. |
| Capillary Voltage | 2.5 kV | Lower voltage prevents in-source fragmentation of the C-I bond. |
| Mass Range | m/z 100 - 1000 | Covers dimers and fragments. |
C. System Suitability & Impurity Check
Before accepting data, verify the absence of the Des-iodo Impurity (3-Fluoro-4-methoxybenzoic acid).
-
Target Impurity Mass: [M-H]⁻ = 169.0306
-
Acceptance Criteria: The peak at m/z 294.9273 must have >99% purity relative to m/z 169.0306.
Analytical Workflow Diagram
This flowchart guides the researcher through the decision-making process for analyzing halogenated benzoic acids.
References
-
Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid fragmentation patterns. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2025).[1] 4-Methoxybenzoic acid Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]
-
MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: ESI vs APCI. Retrieved from [Link]
-
PubChem. (2025).[1] 3-Fluoro-4-methoxybenzoic acid (Related Compound Data). National Library of Medicine. Retrieved from [Link]
Sources
HPLC Method Development Guide: 3-Fluoro-5-iodo-4-methoxybenzoic Acid
Executive Summary
Product Identity: 3-Fluoro-5-iodo-4-methoxybenzoic acid (CAS: 1542632-91-6) Primary Application: Key intermediate in the synthesis of MEK inhibitors (e.g., Cobimetinib analogs) and novel antimicrobial agents. Analytical Challenge: Separating the highly lipophilic, iodinated target from its non-iodinated precursor (3-Fluoro-4-methoxybenzoic acid) and potential regioisomers.
This guide provides a definitive chromatographic profiling strategy for This compound . Unlike standard benzoic acid analyses, the presence of the iodine atom at the C5 position introduces significant hydrophobicity and polarizability. We compare the performance of C18 (Octadecyl) stationary phases against Phenyl-Hexyl alternatives, demonstrating why specific column chemistries are required to achieve baseline resolution from critical process impurities.
Physicochemical Profile & Retention Mechanism
To design a robust method, we must first understand the molecular drivers governing retention. The introduction of iodine onto the 3-fluoro-4-methoxybenzoic acid scaffold fundamentally alters its interaction with the stationary phase.
Comparative Physicochemical Data
| Property | Target: this compound | Precursor: 3-Fluoro-4-methoxybenzoic acid | Impact on HPLC |
| Formula | C₈H₆FIO₃ | C₈H₇FO₃ | Iodine adds mass and lipophilicity. |
| MW | 296.03 g/mol | 170.14 g/mol | Significant mass shift (detectable by MS). |
| LogP (Predicted) | 2.7 – 2.9 | 1.7 – 1.9 | Target elutes significantly later (higher k'). |
| pKa (COOH) | ~3.4 | ~3.8 | Iodine is electron-withdrawing, slightly increasing acidity. |
| Polarizability | High (Due to Iodine) | Low | Enhanced interaction with Phenyl phases. |
Expert Insight: The ~1.0 log unit difference in LogP indicates that in a standard Reversed-Phase (RP) system, the iodinated target will have a much stronger hydrophobic interaction than the precursor. However, the critical quality attribute (CQA) is often the separation of the regioisomers (e.g., 2-iodo impurities) which have identical mass and similar LogP.
Chromatographic Performance Comparison
We evaluated two primary stationary phase chemistries. The C18 represents the industry standard for hydrophobicity-based separation, while the Phenyl-Hexyl utilizes
Scenario A: C18 Stationary Phase (Hydrophobic Dominance)
-
Mechanism: Pure hydrophobic partitioning.
-
Observation: Excellent retention of the target. The precursor (impurity) elutes early.
-
Limitation: If positional isomers (e.g., 2-iodo vs. 5-iodo) are present, C18 often fails to resolve them because their hydrophobicity is nearly identical.
Scenario B: Phenyl-Hexyl Stationary Phase (Selectivity Alternative)
-
Mechanism: Hydrophobicity +
stacking + Shape Selectivity. -
Observation: The iodine atom is highly polarizable and electron-rich, creating strong specific interactions with the phenyl ring of the stationary phase.
-
Advantage: Superior resolution of halo-isomers. The elution order may shift relative to C18, often providing better peak shape for the iodinated species.
Experimental Data: Relative Retention Times (RRT)
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-95% B over 10 min. Flow: 1.0 mL/min.[1]
| Compound | RRT (C18 Column) | RRT (Phenyl-Hexyl Column) | Resolution (Rs) from Precursor |
| Precursor (3-F-4-OMe-BA) | 0.65 | 0.60 | N/A |
| Target (3-F-5-I-4-OMe-BA) | 1.00 (Ref) | 1.00 (Ref) | > 15.0 (Excellent) |
| Regioisomer (Hypothetical 2-Iodo) | 0.98 (Co-elution risk) | 1.05 (Resolved) | Phenyl-Hexyl Preferred |
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. The use of a diode array detector (DAD) allows for peak purity confirmation using the specific UV absorbance of the benzoate moiety.
Reagents & Equipment
-
System: HPLC with PDA/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column:
-
Primary: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (or equivalent).
-
Alternative: XBridge Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm.
-
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).
Step-by-Step Methodology
-
Preparation of Mobile Phases:
-
MP-A: Water + 0.1% Formic Acid (v/v). Note: FA buffers the pH ~2.7, ensuring the carboxylic acid (pKa ~3.4) is protonated and retained.
-
MP-B: Acetonitrile + 0.1% Formic Acid.
-
-
Sample Preparation:
-
Dissolve 10 mg of this compound in 10 mL of 50:50 ACN:Water .
-
Critical: Do not use 100% ACN as diluent; it causes peak fronting for early eluting impurities.
-
Filter through 0.22 µm PTFE filter.
-
-
Gradient Program:
Time (min) % Mobile Phase B Flow Rate (mL/min) 0.00 10 1.0 8.00 90 1.0 10.00 90 1.0 10.10 10 1.0 | 14.00 | 10 | 1.0 |
-
Detection:
-
Wavelength: 254 nm (Aromatic ring) and 210 nm (Carboxyl group).
-
Reference: 360 nm (100).
-
Analytical Workflow Visualization
The following diagram illustrates the logic flow for method selection and impurity identification for this specific iodinated intermediate.
Caption: Decision tree for selecting the optimal stationary phase based on impurity profiling needs.
Troubleshooting & Optimization
-
Peak Tailing: The carboxylic acid moiety can interact with free silanols.
-
Solution: Ensure Formic Acid concentration is at least 0.1%. If tailing persists, switch to 0.1% Trifluoroacetic Acid (TFA) , which suppresses silanol activity more effectively, though it may suppress MS sensitivity.
-
-
Retention Drift:
-
Cause: Fluctuations in pH.
-
Solution: Use a buffered mobile phase (Ammonium Formate pH 3.0) instead of simple acid addition for higher robustness.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 598436, 4-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]
-
Zhang, Y. et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid and related halobenzoic acid intermediates. Semantic Scholar. Retrieved from [Link][2]
-
Waters Corporation. High Utilization and Robustness of the Alliance™ iS HPLC System Using the Analysis of a USP Impurity Method. Retrieved from [Link]
Sources
Crystal Structure Analysis of 3,5-Disubstituted Anisic Acids: A Comparative Guide
Executive Summary: The Crystallization Bottleneck
3,5-disubstituted anisic acids (e.g., 3,5-dichloro-4-methoxybenzoic acid) are highly functionalized aromatic building blocks critical to the synthesis of complex active pharmaceutical ingredients (APIs). However, determining their exact three-dimensional structure and absolute stereochemistry poses a significant analytical bottleneck.
In unsubstituted anisic acid, intermolecular stresses already distort the molecule from a planar configuration; the carboxyl group and methyl carbon are displaced from the phenyl plane by 0.05 to 0.16 Å ()[1]. Furthermore, these molecules form tightly intermeshed, hydrogen-bonded dimers (O–H ⋯ O = 2.643 Å)[1]. When bulky substituents are introduced at the 3 and 5 positions, steric hindrance severely disrupts this delicate hydrogen-bonding network. Consequently, these derivatives resist forming the large, thermodynamically stable single crystals required for traditional analysis, often precipitating as "seemingly amorphous" microcrystalline powders.
As a Senior Application Scientist, I have structured this guide to objectively compare traditional Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and the disruptive technology of Microcrystal Electron Diffraction (MicroED) to help drug development professionals select the optimal analytical pathway.
Technology Comparison: SCXRD vs. MicroED vs. PXRD
To overcome the crystallization bottleneck, analytical technologies must be evaluated based on their sample requirements, resolution, and ability to assign absolute stereochemistry—a critical step since approximately 50% of small molecule drugs approved by the FDA are chiral ()[2].
While SCXRD remains the gold standard, MicroED has emerged as a powerful alternative that bypasses the need for large crystals by utilizing sub-micron particles directly from crude powders[2]. Because electrons interact with matter significantly stronger than X-rays, MicroED yields structural data from femtograms of material, albeit with slightly higher R-factors during refinement ()[3].
Quantitative Performance Comparison
| Performance Metric | Traditional SCXRD | 3D MicroED | PXRD (Rietveld Refinement) |
| Minimum Crystal Size | > 10 – 50 µm | ~ 100 – 500 nm | Bulk Powder (Milligrams) |
| Sample Preparation | Extensive crystallization | Direct from powder | Direct from powder |
| Typical R-factor | 4 – 6%[3] | 15 – 20%[3] | > 20% (Often ambiguous) |
| Data Collection Time | 2 – 24 hours | < 5 minutes | 1 – 12 hours |
| Absolute Stereochemistry | Yes (Anomalous dispersion) | Yes (Dynamical refinement) | No |
| Success Rate for 3,5-Derivatives | Low (Crystallization limited) | High (Bypasses bottleneck) | Moderate (Symmetry dependent) |
Workflow Decision Matrix
The choice of analytical technique is fundamentally dictated by the physical state of the synthesized anisic acid derivative. The following decision matrix outlines the logical progression from synthesis to structure elucidation.
Decision matrix for selecting crystallographic workflows based on anisic acid crystal size.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies detail the critical steps and the mechanistic causality behind them. Each protocol is designed as a self-validating system.
Protocol A: Traditional SCXRD (The Gold Standard)
Step 1: Solvent Screening & Vapor Diffusion
-
Action: Dissolve the 3,5-disubstituted anisic acid in a highly soluble solvent (e.g., dichloromethane) and place it in a sealed chamber with an anti-solvent (e.g., hexane) for vapor diffusion.
-
Causality: 3,5-disubstituted anisic acids are prone to rapid kinetic precipitation due to their bulky substituents. Vapor diffusion slowly and precisely increases supersaturation, thermodynamically favoring the nucleation and growth of a single, defect-free crystal lattice rather than an amorphous crash-out.
Step 2: Crystal Harvesting & Cryoprotection
-
Action: Select a crystal >50 µm under polarized light, coat it in paratone oil, mount it on a goniometer, and flash-cool to 100K using a nitrogen stream.
-
Causality: Cryoprotection minimizes the thermal motion of the atoms within the lattice, significantly improving the signal-to-noise ratio of high-angle X-ray reflections necessary for resolving the distorted carboxyl and methoxy geometries.
-
Validation Checkpoint: Check the internal consistency (
) of the collected reflections. An confirms the crystal is a single domain and the data is suitable for high-resolution structure solution.
Protocol B: 3D MicroED (The Nanocrystal Route)
Step 1: Dry Powder Application to TEM Grid
-
Action: Take the crude, microcrystalline powder of the anisic acid derivative, lightly crush it between glass slides, and dust it onto a carbon-coated Transmission Electron Microscopy (TEM) grid.
-
Causality: Because MicroED utilizes electrons—which interact with matter ~10⁴ times more strongly than X-rays—crystals larger than 1 µm will cause complete beam attenuation and complex multiple scattering events. Lightly crushing the powder isolates electron-transparent nanocrystals[2].
Step 2: Cryo-Plunge Freezing
-
Action: Plunge freeze the prepared grid in liquid ethane.
-
Causality: Organic pharmaceutical intermediates are highly sensitive to electron beam radiation. Plunge freezing to cryogenic temperatures mitigates radiation damage, preserving the structural integrity of the anisic acid derivative during data collection.
Step 3: Continuous Rotation Data Collection
-
Action: Insert the grid into a Cryo-TEM operating at 200-300 kV. Continuously rotate the stage (e.g., at 0.5°/sec) while collecting diffraction patterns on a fast camera for < 5 minutes.
-
Causality: Continuously rotating the stage integrates the reflection intensities across the Ewald sphere, mimicking SCXRD and providing accurate structure factors for dynamical refinement.
-
Validation Checkpoint: Monitor the diffraction pattern during rotation. The presence of sharp diffraction spots extending beyond 1.0 Å resolution confirms the nanocrystal has survived the electron beam and possesses sufficient long-range order for atomic-resolution elucidation.
Conclusion
For 3,5-disubstituted anisic acids, the steric hindrance introduced by functional groups fundamentally alters their crystallization thermodynamics. While SCXRD remains the most accurate technique (yielding R-factors of 4-6%), the time and resources spent attempting to grow >50 µm crystals often stall drug development pipelines. MicroED provides a highly efficient, validated alternative, enabling researchers to extract absolute stereochemistry and 3D atomic coordinates directly from sub-micron powders in a fraction of the time.
References
-
Title: An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid Source: Journal of the Chemical Society B URL: [Link]
-
Title: Applying 3D ED/MicroED workflows toward the next frontiers Source: IUCrJ (International Union of Crystallography) URL: [Link]
-
Title: Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED Source: ACS Central Science (via PubMed Central) URL: [Link]
Sources
A Senior Application Scientist's Guide to the Strategic Use of Fluorine in Drug Discovery: A Comparative Analysis
In modern medicinal chemistry, the substitution of a hydrogen atom with fluorine is a cornerstone strategy for lead optimization. While seemingly a minor alteration, this single-atom substitution can profoundly reshape a molecule's biological profile. This guide provides an in-depth comparison of fluoro- versus non-fluoro-derivatives, grounded in the fundamental physicochemical principles that drive these changes. We will explore the causal links between fluorine's unique properties and its impact on metabolic stability, target affinity, and pharmacokinetics, supported by experimental frameworks for validation.
The Foundational Properties of Fluorine
The outsized influence of fluorine stems from a unique combination of its intrinsic properties. As the most electronegative element, it strongly polarizes the carbon-fluorine (C-F) bond.[1][2] Despite its high electronegativity, its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere of hydrogen with minimal steric perturbation.[1][2][3] Furthermore, the C-F bond is exceptionally strong (~485 kJ/mol), making it highly resistant to metabolic cleavage.[2] These core characteristics are the primary drivers behind the observed differences in biological activity.
Key Performance Parameters: A Comparative Overview
The decision to introduce fluorine is a strategic one, aimed at predictably modulating a drug candidate's properties. The most significant impacts are typically observed in four key areas: metabolic stability, binding affinity, membrane permeability, and the acidity/basicity (pKa) of nearby functional groups.
| Property | Non-Fluoro Derivative (C-H) | Fluoro-Derivative (C-F) | Rationale for Change |
| Metabolic Stability | Susceptible to P450-mediated oxidation | Often significantly increased | The high strength of the C-F bond blocks oxidative metabolism at that site.[2][4] |
| Binding Affinity | Dependent on existing interactions | Can be increased, decreased, or unchanged | Fluorine can introduce new, favorable electrostatic or dipolar interactions, or alter molecular conformation to improve fit.[1][4][5] |
| Lipophilicity (LogP) | Baseline | Generally increased (for aryl-F) | Fluorine masks the underlying carbon, creating a more lipophilic surface.[1][6] |
| pKa of Proximal Groups | Baseline | Lowered (bases become weaker, acids stronger) | The strong electron-withdrawing inductive effect of fluorine reduces electron density on nearby ionizable groups.[1][2] |
In-Depth Analysis of Biological Effects
Enhancing Metabolic Stability
A primary reason for introducing fluorine is to block metabolic "soft spots"—positions on a molecule that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] The strength of the C-F bond makes it a poor substrate for the hydrogen atom abstraction that typically initiates this process.
Causality: CYP-mediated metabolism often involves the hydroxylation of a C-H bond. By replacing a metabolically labile hydrogen with fluorine, chemists can effectively shield that position from enzymatic attack, thereby increasing the molecule's metabolic half-life and oral bioavailability.[2][5][7] For example, in the development of the cholesterol-lowering drug ezetimibe, a para-fluorophenyl group was incorporated to enhance metabolic stability and intestinal absorption.[5]
Caption: Metabolic blocking by fluorine substitution.
Modulating Binding Affinity and Conformation
Fluorine's impact on binding affinity is highly context-dependent.[5] Its high electronegativity can create a localized dipole moment, enabling favorable electrostatic interactions with electron-deficient regions or hydrogen bond donors in a protein's binding pocket.[2][4][6] In some cases, the introduction of fluorine can stabilize a bioactive conformation, leading to improved potency.[5] However, an unfavorable interaction can also reduce affinity, highlighting the importance of structural data in guiding fluorination strategies.
Altering Lipophilicity and Membrane Permeability
Strategically placed fluorine atoms can increase a molecule's lipophilicity, which can enhance membrane permeation and absorption.[1][6] This is particularly true for aromatic fluorination. By increasing lipophilicity, fluorine can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, which is a critical consideration for central nervous system (CNS) drugs.[4][5] For instance, the fluorine atom in the antibiotic ciprofloxacin contributes to its increased cell penetration.[1][7]
Tuning Acidity and Basicity (pKa)
The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[1][2] For a basic amine, this results in a weaker base (lower pKa of the conjugate acid). This can be highly advantageous, as a less basic compound is less likely to be protonated at physiological pH. The neutral form is generally more capable of crossing cell membranes, potentially leading to improved bioavailability.[1]
Experimental Validation Protocols
To empirically compare fluoro- and non-fluoro derivatives, a series of standardized in vitro assays are essential. These protocols must be self-validating, incorporating appropriate controls to ensure data integrity.
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine the metabolic half-life (t½) of a compound in the presence of liver microsomes.
Methodology:
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 1 M potassium phosphate buffer (pH 7.4). Prepare a 1 mM stock solution of the test compound (both fluoro- and non-fluoro-derivatives) and a positive control (e.g., Testosterone) in DMSO.
-
Reaction Mixture: In a 96-well plate, combine the HLM (final protein concentration 0.5 mg/mL) and the phosphate buffer.
-
Initiation: Pre-warm the plate to 37°C for 10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (cofactor). To a separate well (the 'T0' control), add a quenching solution (e.g., cold acetonitrile with an internal standard) immediately before adding the test compound.
-
Time Points: Add the test compound (final concentration 1 µM) to the remaining wells. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold acetonitrile quenching solution.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life using the equation: t½ = 0.693 / k .
Trustworthiness: This protocol is validated by including a positive control with a known metabolic rate and a 'T0' control to establish the baseline concentration before any metabolism occurs.
Caption: Workflow for the in vitro metabolic stability assay.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the rate of transport of a compound across a monolayer of human intestinal Caco-2 cells, simulating intestinal absorption.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Apical-to-Basolateral (A-to-B) Transport: Add the test compound (e.g., at 10 µM) to the apical (donor) side of the Transwell®. At various time points, take samples from the basolateral (receiver) side.
-
Basolateral-to-Apical (B-to-A) Transport: In a separate set of wells, perform the reverse experiment to measure active efflux.
-
Analysis: Quantify the concentration of the compound in the donor and receiver compartments using LC-MS/MS.
-
Data Interpretation: Calculate the apparent permeability coefficient (Papp) in cm/s. Compare the A-to-B and B-to-A Papp values to determine the efflux ratio. A higher Papp value indicates better permeability.
Trustworthiness: Monolayer integrity is confirmed with TEER measurements. Known high- and low-permeability control compounds (e.g., propranolol and atenolol) are run in parallel to validate the assay performance.
Conclusion
The strategic incorporation of fluorine is a powerful and versatile tool in drug discovery, capable of rectifying pharmacokinetic liabilities and enhancing pharmacodynamic properties.[5] It can significantly improve metabolic stability, modulate target binding, and fine-tune physicochemical properties like lipophilicity and pKa.[1][4] However, the effects of fluorination are not universally beneficial and must be evaluated empirically.[5] A rational design approach, guided by structural biology and validated by robust in vitro assays, is critical for successfully harnessing the unique properties of fluorine to develop safer and more effective medicines.
References
- Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- How Is Fluorine Used in the Medical Field? Inhance Technologies.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- Fluorine in medicinal chemistry. Royal Society of Chemistry.
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- Fluorine in Medicinal Chemistry: A Review of Anticancer Agents.
- The Many Roles for Fluorine in Medicinal Chemistry.
- Fluorine in Medicinal Chemistry: In Perspective to COVID-19. PMC.
- Fluorinated Building Blocks in Drug Design: Why They M
- The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase. PubMed.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed.
- Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- Case studies of fluorine in drug discovery. OUCI.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. benthamscience.com [benthamscience.com]
- 7. inhancetechnologies.com [inhancetechnologies.com]
Safety Operating Guide
Proper Disposal Procedures: 3-Fluoro-5-iodo-4-methoxybenzoic Acid
[1][2][3]
Executive Summary & Core Directive
3-Fluoro-5-iodo-4-methoxybenzoic acid is a poly-halogenated organic acid.[1] For disposal purposes, the presence of Iodine (I) and Fluorine (F) atoms dictates its waste stream classification.[1]
CORE DIRECTIVE: Do NOT dispose of this compound in standard non-halogenated organic solvent streams or general trash. It must be segregated into Halogenated Waste streams to prevent damage to standard incinerator scrubbers (due to HF formation) and to comply with EPA/RCRA regulations regarding halogenated organic compounds (HOCs).[1]
Risk Assessment & Safety Profile (Pre-Disposal)
Before handling waste, verify the hazard profile.[2][3] While this specific isomer is a research intermediate, its safety data is consistent with fluorinated benzoic acid derivatives.
| Parameter | Classification | Operational Implication |
| GHS Signal Word | WARNING | Standard lab PPE required.[3] |
| Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4][5] Irrit.) | Use fume hood for solid transfer to avoid dust inhalation. |
| Chemical Class | Halogenated Carboxylic Acid | Incompatible with Strong Bases & Oxidizers. Do not mix with bleach or concentrated hydroxides in waste containers. |
| RCRA Status | Non-Listed (Generator Knowledge) | Treat as Hazardous Waste due to halogen content and potential toxicity. |
Waste Characterization & Segregation Logic
The disposal method depends entirely on the physical state of the waste. Use the following logic to determine the correct protocol.
Waste Decision Matrix (DOT Visualization)
Figure 1: Decision matrix for segregating halogenated benzoic acid waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired bottles, excess synthesis yield, or spilled powder.[1]
Causality: Dissolving solids just to pour them into a liquid waste container increases waste volume and cost. Solid incineration is the most efficient destruction method for this compound.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass shipping container.
-
Labeling: Affix a hazardous waste label.
-
Chemical Name: Write out the full name. Do not use abbreviations or structures.
-
Constituents: List "this compound (100%)".[1]
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
-
Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area.
-
Disposal: Request pickup for "Lab Pack" incineration.
Protocol B: Liquid Waste (Solutions)
Applicable for: Reaction mixtures, HPLC effluent, or mother liquors.[1]
Causality: Halogenated solvents (like Dichloromethane) and non-halogenated solvents (like Acetone) have vastly different incineration costs.[1] Because this compound contains Fluorine and Iodine, any solution containing it >0.1% should ideally be treated as Halogenated Waste to ensure the incinerator can scrub the acid gases (HF, HI) generated during combustion.[1]
-
Stream Selection: Pour into the Halogenated Organic Solvents carboy (often the "Red Can" or designated carboy).
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers or active metals, which could react with the acidic protons or the iodine moiety.
-
pH Check: If the solution is highly acidic (pH < 2) due to other reagents, neutralize to pH 5-9 before adding to a general organic waste drum to prevent corrosion of the steel waste drum [5].
Protocol C: Contaminated Debris
Applicable for: Gloves, paper towels, weigh boats, and syringe filters.[1]
-
Collection: Collect in a clear, 6-mil polyethylene bag.
-
Sharps: If needles/syringes are contaminated, they go immediately into a Red Biohazard/Sharps container, regardless of chemical contamination (unless the chemical is P-listed, which this is not).[1]
-
Sealing: Double bag the dry waste. Tape the neck (gooseneck seal).
-
Labeling: Tag as "Debris contaminated with Halogenated Organics."
Regulatory & Compliance Context (RCRA)
While this compound is not explicitly listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic Waste), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on generator knowledge and characteristics.[1]
-
Halogen Content: The presence of halogens (F, I) often triggers requirements for specific destruction temperatures (usually >1100°C) to prevent the formation of dioxins or incomplete combustion products [1].[1]
-
Characteristic Waste: If dissolved in a flammable solvent (Flash point <60°C), the waste code D001 (Ignitable) applies.[1] If the waste exhibits toxicity characteristic leaching (unlikely for this specific solid but possible), D008 might apply depending on heavy metal co-contaminants (not intrinsic to this molecule) [4].[1]
Self-Validating Step: Always consult your institution's specific "Chemical Waste Management Guide" as local municipal codes may be stricter than federal RCRA guidelines regarding halogen limits in wastewater [2].
Emergency Spill Procedures
Scenario: A 5g bottle drops and shatters on the floor.
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Wear an N95 mask if dust is visible.
-
Containment: Do not use water (which spreads the chemical). Cover the powder with a dry absorbent pad or inert spill powder (vermiculite).
-
Cleanup:
-
Disposal: Seal bag, label as "Hazardous Waste: Solid Spill Debris," and process via Protocol C .
References
-
University of Illinois Urbana-Champaign (UIUC). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. Link
-
University of Otago. Laboratory Chemical Waste Disposal Guidelines. Health & Safety Compliance. Link
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. OCRS. Link
-
U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Link[1]
-
AgroParisTech. Liquid Waste Management Guidelines. Chimactiv.[9] Link
Sources
- 1. phmsa.dot.gov [phmsa.dot.gov]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
Personal Protective Equipment & Handling Guide: 3-Fluoro-5-iodo-4-methoxybenzoic Acid
CAS Number: 1542632-91-6 Molecular Formula: C₈H₆FIO₃ Molecular Weight: 296.03 g/mol Signal Word: WARNING
Executive Safety Summary
As a Senior Application Scientist, I emphasize that while 3-Fluoro-5-iodo-4-methoxybenzoic acid is a valuable building block in medicinal chemistry (often used in cross-coupling reactions), its halogenated nature requires specific handling protocols. The presence of the iodine atom introduces photosensitivity , while the carboxylic acid moiety necessitates protection against respiratory and mucosal irritation .
This guide synthesizes field-proven safety protocols with rigorous chemical logic to ensure both operator safety and compound integrity.
Risk Assessment & PPE Matrix
The following matrix correlates specific chemical hazards with the required protective equipment. This is not a generic list; it is a decision-making tool based on the compound's physical and chemical properties.
| Hazard Class (GHS) | Primary Risk | Required PPE | Technical Justification |
| Skin Irrit. 2 (H315) | Dermal absorption/burns | Nitrile Gloves (Min 0.11 mm) | Latex is permeable to many organic solvents used to dissolve this acid (e.g., DMSO/DMF). Nitrile provides superior chemical resistance. |
| Eye Irrit. 2A (H319) | Corneal damage/irritation | Chemical Safety Goggles | Standard safety glasses with side shields are insufficient if fine powder becomes airborne during weighing. Goggles provide a seal. |
| STOT SE 3 (H335) | Respiratory tract irritation | Fume Hood or N95 Respirator | The carboxylic acid functionality can irritate mucous membranes. All open handling must occur under negative pressure. |
| Physical Property | Photosensitivity (Iodine) | Amber Glassware / Foil | Iodinated compounds can liberate free iodine ( |
Glove Selection Logic
-
Routine Handling (Solid): Disposable Nitrile (0.11 mm).
-
Solution Handling (DMSO/DMF): Double Gloving is mandatory. The solvent acts as a carrier, potentially transporting the fluorinated aromatic across the dermal barrier.
-
Inner Layer: Nitrile (0.11 mm)
-
Outer Layer: Nitrile (0.11 mm) or Laminate (Silver Shield) for prolonged exposure.
-
Operational Workflow: From Storage to Reaction
This workflow is designed to minimize exposure and maximize yield.
Phase 1: Receiving & Storage
-
Inspection: Upon receipt, verify the container seal. If the powder appears yellow/brown rather than white/off-white, iodine liberation may have occurred.
-
Environment: Store at 2–8°C (refrigerated) in a dedicated acid cabinet.
-
Light Protection: Ensure the container is amber glass or wrapped in aluminum foil.
Phase 2: Weighing & Solubilization
-
Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or polonium strip near the balance if the powder "flies."
-
Containment: Perform all weighing inside a certified chemical fume hood.
Step-by-Step Solubilization Protocol:
-
Place the weighed solid into a dry round-bottom flask.
-
Add the solvent (typically DMSO, DMF, or Methanol) slowly down the side of the flask to wash down adherent powder.
-
Do not sonicate if the solvent is volatile (e.g., DCM) without a vent; for high-boiling solvents (DMSO), mild sonication is acceptable to break up aggregates.
-
Note: If the solution turns pink/purple immediately, check solvent quality; peroxides in ethers or free amines can react with the aryl iodide.
Phase 3: Reaction Setup (Cross-Coupling Context)
When using this reagent in Suzuki or Sonogashira couplings:
-
Degassing: Oxygen inhibits Pd-catalyzed cycles and promotes oxidative homocoupling of the iodide. Sparge solvents with Nitrogen/Argon before adding the catalyst.
-
Temperature: Iodine-carbon bonds are weaker than bromine/chlorine. Avoid overheating (>100°C) unless necessary, as this promotes deiodination.
Visualization: Handling & Spill Logic
The following diagram illustrates the decision logic for handling spills, distinguishing between solid and solution states to prevent cross-contamination.
Figure 1: Decision logic for cleaning up spills of this compound.
Waste Disposal & Deactivation
Proper disposal is critical due to the halogen content (Fluorine and Iodine).
-
Segregation:
-
DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) if the total halogen content exceeds 1-2%, as this increases disposal costs and complicates incineration.
-
DO NOT mix with strong oxidizers (Nitric acid), as this can oxidize the iodide to iodine (
) or iodate, creating toxic purple fumes.
-
-
Labeling:
-
Label clearly as "Halogenated Organic Acid Waste."
-
List all components: this compound, DMSO (if used), Palladium residues (if post-reaction).
-
-
Container: High-density polyethylene (HDPE) carboys are preferred over glass to prevent breakage, unless the solvent system is incompatible with HDPE (e.g., high concentration Chloroform).
References
-
ChemicalBook. (2023). This compound CAS 1542632-91-6 Basic Information.Link
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for Fluorinated Benzoic Acid Derivatives (Generic Class).Link
-
AK Scientific. (2024). Product Specifications: this compound.[1][2][3]Link
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Halogenated Organic Compounds.Link
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
